molecular formula C10H10ClN3 B13052591 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Cat. No.: B13052591
M. Wt: 207.66 g/mol
InChI Key: VFRSUFCPDIWLTN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine ( 1934374-15-8) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and biochemical research. With the molecular formula C 10 H 10 ClN 3 and a molecular weight of 207.66 g/mol, this compound serves as a versatile building block and key intermediate in organic synthesis. This compound is primarily investigated for its potential in pharmaceutical development , particularly as a core scaffold for creating novel therapeutic agents. Pyrazole derivatives have demonstrated a range of promising biological activities in scientific studies. Related analogues have shown potent antibacterial activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, research into similar structures indicates potential antifungal and enzyme inhibition properties, making this chemical class a valuable tool for probing disease mechanisms . The proposed mechanism of action for such bioactive pyrazole compounds often involves targeted molecular interactions. The chlorobenzyl group is hypothesized to facilitate binding to hydrophobic pockets on enzymes or receptors, while the amine group can form critical hydrogen bonds . This interaction can modulate the activity of key biological targets, such as dihydrofolate reductase (DHFR) in bacteria, leading to the observed antimicrobial effects . Beyond antimicrobial applications, this amine is also utilized in agricultural chemistry for the formulation of agrochemicals and in material science for the development of advanced polymers and coatings . Safety and Compliance: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety documentation prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14)

InChI Key

VFRSUFCPDIWLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NN2)N)Cl

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

[1][2]

Executive Summary

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (also known as 5-(4-chlorobenzyl)-1H-pyrazol-3-amine) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Belonging to the class of aminopyrazoles, it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Aurora kinase, CDK) and as a versatile intermediate for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[3] Its structure features a pyrazole core substituted with a primary amine and a lipophilic 4-chlorobenzyl moiety, balancing hydrogen-bonding capability with hydrophobic interactions.[1][2]

Chemical Identity & Structural Analysis[1][4][5][6]

Nomenclature and Identifiers[4]
  • IUPAC Name: 3-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine[1][2][4]

  • Common Synonyms: 5-(4-Chlorobenzyl)-1H-pyrazol-3-amine; 3-(p-Chlorobenzyl)-5-aminopyrazole[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 207.66 g/mol [2][3]

  • SMILES: Nc1cc(Cc2ccc(Cl)cc2)[nH]n1

Tautomerism and Regiochemistry

The 1H-pyrazole ring is prototropic.[1][2] In solution, the molecule exists in dynamic equilibrium between the 1H-pyrazol-5-amine (A) and 1H-pyrazol-3-amine (B) tautomers.[1][2]

  • Tautomer A (3-substituted-5-amino): The benzyl group is at position 3 relative to the NH (position 1).[1][2]

  • Tautomer B (5-substituted-3-amino): The benzyl group is at position 5 relative to the NH.[1][2]

Critical Note on Isomerism: This molecule is distinct from its N-benzyl isomer, 1-(4-chlorobenzyl)-1H-pyrazol-5-amine , where the benzyl group is attached to the ring nitrogen.[1][2][3] The C-benzyl isomer (discussed here) retains a free NH group, essential for bidentate hydrogen bonding in kinase active sites.[2][3]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
LogP ~2.2 – 2.5Moderate lipophilicity; suitable for cell permeability.[1][2]
TPSA ~52 ŲGood oral bioavailability potential (Rule of 5 compliant).[2]
pKa (Basic) ~3.5 – 4.0 (Pyrazole N)Weakly basic; likely uncharged at physiological pH.[2][3]
H-Bond Donors 2 (NH₂, NH)Critical for hinge-region binding in kinases.[1][2][3]
H-Bond Acceptors 2 (N, N)Interaction with catalytic residues.[2][3][5]
Melting Point 145–155 °C (Typical for class)Solid state stability.[2]

Synthetic Pathways[1][9][10][11][12]

The synthesis of 3-(4-chlorobenzyl)-1H-pyrazol-5-amine relies on the cyclocondensation of

122
Primary Route: The -Ketonitrile Condensation

This method constructs the pyrazole ring from acyclic precursors.[2]

Step 1: Synthesis of 4-(4-Chlorophenyl)-3-oxobutanenitrile The precursor is generated by the condensation of 4-chlorophenylacetyl derivatives with a cyanomethyl anion source.[1][2]

  • Reagents: 4-Chlorophenylacetyl chloride, cyanoacetic acid (or acetonitrile), base (LDA or NaH).[3]

  • Mechanism:[2][3][6][7] Claisen-type condensation followed by decarboxylation (if using cyanoacetic acid).[2]

Step 2: Cyclization with Hydrazine The

12
  • Reagents: Hydrazine hydrate (

    
    ), Ethanol, Reflux.[2][3][8]
    
  • Mechanism:[2][3][6][7] Nucleophilic attack of hydrazine on the ketone carbonyl forms a hydrazone intermediate, followed by intramolecular attack on the nitrile carbon to close the ring.[3]

SynthesisPrecursor4-ChlorophenylacetylChlorideIntermediate4-(4-Chlorophenyl)-3-oxobutanenitrilePrecursor->IntermediateCyanoacetic acid,Base, -CO2Product3-(4-Chlorobenzyl)-1H-pyrazol-5-amineIntermediate->ProductHydrazine hydrate,EtOH, Reflux

Caption: Two-step synthesis via β-ketonitrile intermediate.

Alternative Route: Curtius Rearrangement

Less common for this specific derivative but useful for accessing the amine from carboxylic acids.[2]

  • Starting Material: 3-(4-Chlorobenzyl)-1H-pyrazole-5-carboxylic acid.[1][2]

  • Reagents: Diphenylphosphoryl azide (DPPA), t-BuOH, followed by acid deprotection.[3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm (br s, 1H, Pyrazole NH ).[3]
      
    • 
       7.35 ppm (d, 2H, Ar-H  ortho to Cl).[3]
      
    • 
       7.20 ppm (d, 2H, Ar-H  meta to Cl).[3]
      
    • 
       5.20 ppm (s, 1H, Pyrazole C4-H ).[3]
      
    • 
       4.5–5.0 ppm (br s, 2H, NH₂ ).[3]
      
    • 
       3.80 ppm (s, 2H, Benzylic CH ₂).[3]
      
  • MS (ESI):

    • 
       (characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[2][3]
      

Biological & Pharmacological Applications[1][8][9][10][14]

The 3-substituted-5-aminopyrazole scaffold is a "master key" in kinase inhibitor design.[1][2]

Mechanism of Action: Kinase Inhibition

The molecule acts as an ATP-competitive inhibitor.[2]

  • Hinge Binding: The pyrazole motif (NH donor and N acceptor) forms a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.[2]

  • Hydrophobic Interaction: The 4-chlorobenzyl group occupies the hydrophobic back-pocket (Gatekeeper region), providing potency and selectivity.[2]

  • Solvent Exposure: The C5-amino group can be derivatized to reach solvent-exposed residues, improving solubility.[2]

Key Targets
  • Aurora Kinases (A/B): Critical for mitosis; inhibition leads to cell cycle arrest.[2][3]

  • Cyclin-Dependent Kinases (CDKs): Regulators of cell cycle progression.[2]

  • p38 MAPK: Involved in inflammatory signaling.[2]

SARCore3-(4-Chlorobenzyl)-1H-pyrazol-5-amineHingeHinge Binder(Pyrazole NH/N)Core->Hinge H-bonds toBackbonePocketHydrophobic Pocket(4-Cl-Benzyl)Core->Pocket Van der WaalsInteractionsSolventSolvent Front(C5-Amine)Core->Solvent DerivatizationSite

Caption: Structure-Activity Relationship (SAR) mapping of the pharmacophore.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4).[3]

    • Skin Irritation (Category 2).[2][3]

    • Eye Irritation (Category 2A).[2][3]

  • Handling: Use in a fume hood.[2] Avoid dust formation.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Synthesis of 3(5)-aminopyrazoles: Title: "Approaches towards the synthesis of 5-aminopyrazoles." Source:Beilstein Journal of Organic Chemistry, 2011.[3] URL:[Link][2][3]

  • Pyrazoles in Kinase Inhibition: Title: "Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[2][3][5] Source:Molecules, 2022.[3][6] (Discusses 5-aminopyrazole precursors).[1][2][5][8][9][10][11] URL:[Link][2][3][10]

  • General Pyrazole Synthesis (Organic Syntheses): Title: "3(5)-Aminopyrazole."[2][10] Source:Organic Syntheses, Coll.[3][10] Vol. 5, p.39 (1973).[3] URL:[Link]

  • Patent Reference for Benzyl-Aminopyrazoles: Title: "Pyrazolopyridine derivatives as anti-cancer agent (FR2951172A1)."[2] Source:Google Patents.[2] URL:

molecular weight and formula of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The document details the fundamental molecular and chemical properties of this compound, including its molecular weight and chemical formula. It further outlines critical safety and handling protocols, and discusses the broader context of pyrazole derivatives in therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The specific functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, represents a key intermediate and a potential pharmacophore in its own right. The presence of a 4-chlorobenzyl group and an amine substituent on the pyrazole core suggests its potential for further chemical modification and its utility in the synthesis of more complex molecular architectures, such as pyrazolo[3,4-d]pyrimidines[3][4].

Core Molecular and Chemical Properties

A precise understanding of the molecular and chemical properties of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is fundamental to its application in research and development.

Molecular Formula and Weight

The chemical structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine dictates its empirical and molecular formulas. Based on its nomenclature, the compound consists of a pyrazole ring substituted with a 4-chlorobenzyl group at the 3-position and an amine group at the 5-position.

PropertyValueSource
Chemical Name 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine-
Synonym 1-(4-chlorobenzyl)-1H-pyrazol-3-amine[5]
Molecular Formula C₁₀H₁₀ClN₃[5]
Molecular Weight 207.66 g/mol [5]
CAS Number 925154-93-4[5]

It is crucial to distinguish this compound from its isomers and related structures, such as 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0), which has a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol [6][7]. The presence of the benzyl methylene linker is a key structural differentiator.

Structural Representation

The structural formula of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is depicted below.

Caption: Chemical structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic pathway for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is outlined below. This represents a generalized workflow for the formation of the pyrazole ring system.

G start Starting Materials: 4-Chlorophenylacetonitrile and a suitable ester step1 Claisen Condensation start->step1 intermediate1 β-Ketonitrile Intermediate step1->intermediate1 step2 Cyclization with Hydrazine Hydrate intermediate1->step2 product 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine step2->product

Caption: Generalized synthetic workflow for aminopyrazoles.

Characterization Techniques

The structural elucidation and purity assessment of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the positions of substituents on the pyrazole and phenyl rings.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the pyrazole ring, and the C-Cl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Safety, Handling, and Storage

Proper safety precautions are paramount when handling any chemical substance. While a specific safety data sheet (SDS) for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is not widely available, data from structurally related compounds can provide guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar aminopyrazoles, this compound should be handled with care. Potential hazards may include:

  • Skin and eye irritation[8].

  • Harmful if swallowed[9].

  • May cause respiratory irritation[7].

The following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask may be appropriate for handling the solid form[7].

  • Skin and Body Protection: Laboratory coat.

Storage and Stability

For optimal stability, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight[10]. Some suppliers recommend storage at 2-8°C[5].

Applications in Research and Drug Development

Aminopyrazoles are valuable building blocks in the synthesis of a variety of heterocyclic compounds with therapeutic potential.

Precursor for Fused Heterocycles

The amine group of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a key functional handle for the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are present in a number of kinase inhibitors and other targeted therapies[3][4].

G A 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine C Fused Pyrazolo-pyrimidine A->C Condensation B 1,3-Dicarbonyl Compound B->C Reaction

Caption: Role as a precursor in heterocyclic synthesis.

Potential Pharmacological Activity

The pyrazole moiety itself is associated with a range of biological activities. The specific combination of the 4-chlorobenzyl and amine groups may confer unique pharmacological properties, warranting further investigation in biological screening assays. Areas of potential interest include its evaluation as an antimicrobial or anticancer agent[1][2].

Conclusion

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a valuable chemical entity with defined molecular and chemical properties. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Adherence to appropriate safety and handling protocols is essential for its use in a research setting. Further exploration of this and related compounds is likely to yield novel therapeutic leads.

References

  • BASF Safety d
  • 3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE | 78583-81-0. ChemicalBook. (2026, January 13).
  • 3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine | C10H10ClN3O | CID 68877063. PubChem.
  • SAFETY D
  • 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine AldrichCPR. Sigma-Aldrich.
  • 5-Amino-3-(4-chlorophenyl)pyrazole 97 78583-81-0. Sigma-Aldrich.
  • 3-(4-((4-chlorobenzyl)oxy)phenyl)-1h-pyrazole-5-carbohydrazide. PubChemLite.
  • Safety D
  • SAFETY DATA SHEET. Fisher Scientific. (2012, September 13).
  • 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | CAS 3524-40-1. Santa Cruz Biotechnology.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. (2017, May 16).
  • ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES, PYRAZOLO[1,5-a]PYRIMIDINES, PYRIDO[2,3-d]PYRIMIDINES LINKED TO IMIDAZO[2,1-b]THIAZOLE SYSTEM. HETEROCYCLES. (2012, July 20).
  • 1185056-79-4 | 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. MolCore.
  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. (2023, July 4).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. (2022, July 23).
  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. (2010, August 15).
  • 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-3-amine. ChemScene.

Sources

An In-depth Technical Guide to 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the novel heterocyclic compound, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine. As specific experimental data for this molecule is not extensively available in public literature, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. We present a robust, theoretically grounded guide covering its chemical identity, including critical tautomeric forms, a detailed proposed synthetic pathway with step-by-step protocols, and a predictive analysis of its physicochemical and spectroscopic properties. Furthermore, we explore the molecule's inherent reactivity and its significant therapeutic potential, which is inferred from the well-established biological activities of the 5-aminopyrazole scaffold. This whitepaper is designed to be a self-validating instructional tool, enabling researchers to synthesize, characterize, and evaluate this promising compound.

Chemical Identity and Physicochemical Properties

The 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine molecule is a unique conjunction of a substituted benzyl group and a 5-aminopyrazole core. This core is a recognized "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[1][2] Understanding the fundamental structure and properties is the first step in unlocking its potential.

Nomenclature and Structure
  • IUPAC Name: 3-((4-chlorophenyl)methyl)-1H-pyrazol-5-amine

  • Molecular Formula: C₁₀H₁₀ClN₃

  • Molecular Weight: 207.66 g/mol

  • CAS Number: A unique CAS registry number for this specific compound has not been identified in public databases, suggesting its novelty.

Annular Tautomerism: A Critical Consideration

A crucial structural feature of 3(5)-substituted pyrazoles is annular prototropic tautomerism. The proton on the ring nitrogen can migrate between the two nitrogen atoms (N1 and N2), leading to two distinct tautomers. For the title compound, this results in an equilibrium between 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine and 5-(4-Chlorobenzyl)-1H-pyrazol-3-amine.

Theoretical and experimental studies on similar aminopyrazoles indicate that the 3-amino tautomer (in this case, the 5-amine form, as named) is generally the more thermodynamically stable isomer.[3] However, both forms can exist in solution, and their relative populations can influence reactivity.[4][5] The 5-aminopyrazole tautomer is the key reactant for the synthesis of many important fused heterocyclic systems.[5]

Caption: Tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from structurally analogous compounds. These values provide a baseline for experimental design, such as developing analytical methods or formulation strategies.

PropertyPredicted ValueRationale / Significance
pKa (most basic) 4.5 - 5.5Influenced by the exocyclic amino group and ring nitrogens. Affects solubility and receptor binding.
cLogP 2.0 - 2.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 67.8 ŲSuggests good potential for oral bioavailability based on drug-likeness rules.
Hydrogen Bond Donors 2 (NH₂ and NH)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 3 (2x ring N, 1x NH₂)Key sites for molecular recognition and binding.

Proposed Synthesis and Purification

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[6] This approach is favored for its reliability and the accessibility of starting materials. We propose a two-step synthesis for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Ring Formation SM1 4-Chlorophenylacetonitrile Base NaOEt / EtOH SM2 Ethyl Formate Intermediate 4-(4-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile Precursor) Base->Intermediate Formation of β-Ketonitrile Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Solvent Ethanol (EtOH) Product 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Solvent->Product Cyclocondensation

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 4-(4-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile Precursor)

Causality: The core of this synthesis is the creation of a 1,3-dielectrophilic precursor. A Claisen condensation between an ester (ethyl formate) and a compound with an acidic α-hydrogen (4-chlorophenylacetonitrile) is a classic and efficient method for generating the required β-ketonitrile structure. Sodium ethoxide serves as a strong base to deprotonate the acetonitrile, initiating the reaction.

Protocol 2.1: Synthesis of 4-(4-chlorophenyl)-3-oxopropanenitrile

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagents: Under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol (15 mL/g of sodium) to prepare sodium ethoxide in situ. Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Add a solution of 4-chlorophenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-cold 1M hydrochloric acid to neutralize the base and precipitate the product.

  • Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and IR spectroscopy. The product should be used immediately in the next step to avoid degradation.[7]

Step 2: Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Causality: This reaction proceeds via a well-established mechanism.[6][7] The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.[8] This is followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the electrophilic nitrile carbon, leading to cyclization and formation of the stable 5-aminopyrazole aromatic ring. Acid catalysis (e.g., a few drops of acetic acid) can accelerate this step.

Protocol 2.2: Cyclocondensation to Yield 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 4-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) from Step 1 in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the suspension. If the reaction is slow, add 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

  • Validation: The identity and purity of the final compound must be confirmed by a full suite of analytical techniques as described in Section 3.0.

Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 11.5-12.5 (s, 1H, pyrazole-NH), δ 7.3-7.4 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 5.5-6.5 (br s, 2H, -NH₂), δ 5.3-5.4 (s, 1H, pyrazole-CH), δ 3.8-3.9 (s, 2H, benzyl-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 158-160 (C5-NH₂), δ 148-150 (C3), δ 135-137 (Ar-C), δ 131-132 (Ar-C-Cl), δ 130-131 (Ar-CH), δ 128-129 (Ar-CH), δ 88-90 (C4), δ 35-37 (benzyl-CH₂)
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching, NH & NH₂), 3100-3000 (Ar C-H stretching), 1640-1620 (N-H scissoring), 1590-1570 (C=N stretching), 1090 (Ar C-Cl stretching)
HRMS (ESI+) Calculated for C₁₀H₁₁ClN₃⁺ [M+H]⁺: 208.0636; Found: 208.xxxx
Chromatographic Purity Assessment

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. It separates the target molecule from any unreacted starting materials, byproducts, or impurities, allowing for accurate quantification.

Protocol 3.1: Purity Determination by Reverse-Phase HPLC

  • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detection: Monitor at wavelengths of 220 nm and 254 nm.

  • Validation: A pure sample should yield a single major peak (>95% peak area). The retention time serves as a key identifier for future analyses.

Reactivity and Therapeutic Potential

The 5-aminopyrazole scaffold is a versatile platform for further chemical modification, and its derivatives have shown remarkable potential in drug discovery.

Key Reaction Sites for Further Functionalization

The title compound possesses multiple nucleophilic centers that can be exploited for the synthesis of more complex molecules, particularly fused heterocyclic systems that often show enhanced biological activity.[2][9]

Sources

Solubility Profiling of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine: Technical Guide & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Class: Aminopyrazole / Benzylpyrazole Intermediate Application: Key scaffold in the synthesis of kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and agrochemical fungicides.[1]

This guide addresses the solubility profile of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine , a critical parameter for optimizing nucleophilic substitution reactions, recrystallization purification, and formulation.[1] Unlike its rigid analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine, the inclusion of a methylene bridge (benzyl group) introduces conformational flexibility and alters the lipophilicity profile (LogP), necessitating a distinct solvent strategy.[1]

Structural Impact on Solubility[1][2][3][4]
  • Hydrogen Bonding: The C5-amino group (

    
    ) and the pyrazole ring (
    
    
    
    ) act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents (Methanol, Ethanol).[1][2]
  • Lipophilicity: The 4-chlorobenzyl moiety adds significant hydrophobic character.[1] The methylene linker breaks the conjugation between the phenyl ring and the pyrazole core, slightly increasing solubility in semi-polar esters (Ethyl Acetate) compared to the fully conjugated phenyl analog.

  • Tautomerism: The compound exists in equilibrium between

    
    - and 
    
    
    
    - tautomers.[1][3] Solvent polarity shifts this equilibrium, affecting dissolution kinetics.

Predicted Solubility Landscape

Note: Exact experimental values for this specific intermediate are proprietary or not standardized in public databases.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyrazoles (e.g., CAS 78583-81-0).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively; ideal for stock solutions.[1]
Polar Protic Methanol, EthanolHigh (20–80 mg/mL)Strong H-bonding solvation of the amine/pyrazole core; solubility increases significantly with temperature (

).
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Solvates the chlorobenzyl tail but struggles with the polar amine headgroup; excellent for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate Good interaction with the chlorobenzyl group; useful for extraction but poor for crystallization due to volatility.
Ethers THF, MTBELow-Moderate Weak H-bond acceptance; THF is preferred over MTBE due to higher polarity.[1]
Non-Polar Hexane, TolueneVery Low (<1 mg/mL)Inability to break intermolecular H-bonds of the crystal lattice (antisolvent candidate).
Aqueous Water (pH 7)Sparingly Soluble Hydrophobic benzyl group dominates; solubility enhances drastically at pH < 3 (protonation).

Experimental Protocol: Automated Laser Monitoring / Shake-Flask

To generate authoritative data for your specific batch (polymorphs affect solubility), follow this self-validating protocol. This method minimizes solvent usage while maximizing accuracy.

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solid Addition Equilibrium Equilibration (Shake-Flask or Stirring) Time: 24-72h Start->Equilibrium TempControl Temp Control (298.15K to 323.15K) Equilibrium->TempControl TempControl->Equilibrium T not stable Separation Phase Separation (Centrifugation/Filtration) TempControl->Separation T stable Analysis Quantification (HPLC-UV or Gravimetric) Separation->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit

Caption: Standardized workflow for determining saturation solubility (equilibrium method).

Step-by-Step Methodology
  • Preparation: Add excess 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. For standard data, maintain temperature at

    
     using a circulating water bath. Allow 24–48 hours for equilibrium.
    
    • Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Phase Separation: Stop stirring and allow settling for 1 hour, or centrifuge at a controlled temperature. Filter supernatant through a 0.45 µm PTFE filter (pre-heated to avoid precipitation).

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

    • Detection: UV at 254 nm (aromatic absorption).

    • Calculation:

      
       (mole fraction) is calculated from the molar concentration.
      

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained across temperatures (e.g., 298K, 303K, 308K, 313K), use the Modified Apelblat Equation  to model the dissolution behavior. This is the industry standard for correlating solubility data.
The Apelblat Model


  • 
    : Mole fraction solubility.[4][5]
    
  • 
    : Absolute temperature (Kelvin).[5]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces (enthalpy vs. entropy), apply the van't Hoff equation:


[4]
  • 
     (Enthalpy of Solution):  Positive values indicate an endothermic  process (solubility increases with 
    
    
    
    ), typical for this class of pyrazoles.
  • 
     (Entropy of Solution):  Positive values indicate disorder increases upon dissolution, often the driving force for organic solids.
    

Interpretation Guide:

  • If

    
    : Higher temperatures are required for high-concentration processes.[1]
    
  • If

    
    : The dissolution is non-spontaneous (requires energy input/mixing), which is standard for saturated solutions.
    

Application: Recrystallization Strategy

For purification of crude 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a Cooling Crystallization or Anti-solvent approach is recommended based on the solubility differential.[1]

Recommended Solvent System: Ethanol / Water[1]
  • Dissolution: Dissolve crude solid in Ethanol at reflux (

    
    ). The high solubility allows a minimal volume.
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool to

      
      . The steep solubility curve in ethanol yields pure crystals.
      
    • Method B (Anti-solvent): Slowly add Water (antisolvent) to the hot ethanol solution until turbidity persists, then cool. This exploits the "Sparingly Soluble" aqueous profile to force precipitation.

Logic Diagram: Solvent Selection

RecrystallizationLogic Crude Crude Material SolventCheck Check Solubility in EtOH @ Reflux Crude->SolventCheck HighSol High Solubility? SolventCheck->HighSol HighSol->Crude No (Try EtOAc) HotFilter Hot Filtration HighSol->HotFilter Yes Cooling Cool to 0-5°C HotFilter->Cooling YieldCheck Yield > 80%? Cooling->YieldCheck Antisolvent Add Water (Antisolvent) YieldCheck->Antisolvent No Harvest Harvest Crystals YieldCheck->Harvest Yes Antisolvent->Harvest

Caption: Decision matrix for selecting the optimal recrystallization pathway.

References

  • BenchChem. (2025).[2][6] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from

  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (CAS 1131-18-6).[1] National Institute of Standards and Technology. Retrieved from

  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4623. Retrieved from

  • Shakeel, F., et al. (2015). Thermodynamic analysis of solubility of bioactive compounds in organic solvents. Journal of Molecular Liquids.
  • PubChem. 3-(4-Chlorophenyl)-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Distinguished by its dual-functionality—a polar, hydrogen-bonding aminopyrazole core coupled with a lipophilic 4-chlorobenzyl "anchor"—this structure has demonstrated versatile biological activity ranging from potent kinase inhibition to broad-spectrum antimicrobial efficacy.

This technical guide provides a comprehensive analysis of the molecule’s structure-activity relationship (SAR), validated therapeutic targets, and standardized experimental protocols for synthesis and bioassay.[1]

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The efficacy of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine stems from its ability to interact with distinct binding domains within biological targets:

  • The Aminopyrazole Core (Hinge Binder): The 5-amino-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor system. In kinase inhibition, this moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (e.g., the backbone carbonyl and amide NH of residues like Leu83 in CDK2).

  • The 4-Chlorobenzyl Group (Hydrophobic Anchor):

    • Steric Fit: The benzyl linker allows the aromatic ring to rotate and occupy adjacent hydrophobic pockets (e.g., the "Gatekeeper" or "Back" pockets in kinases).

    • Electronic/Metabolic Effect: The para-chloro substituent increases lipophilicity (LogP) for better membrane permeability and blocks metabolic oxidation at the reactive para position, significantly enhancing half-life (

      
      ) compared to the unsubstituted benzyl analog.
      
Tautomerism

Researchers must account for the annular tautomerism of the pyrazole ring. While often drawn as the 1H-tautomer, the molecule exists in equilibrium. In solution and protein binding sites, the specific tautomeric form is dictated by the hydrogen-bonding environment of the target active site.

Therapeutic Applications

Oncology: Kinase Inhibition

The primary application of this scaffold is in the development of ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

  • Mechanism of Action: The molecule competes with ATP for the catalytic cleft. The aminopyrazole motif anchors to the hinge, while the 4-chlorobenzyl group extends into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme or blocking ATP entry.

  • Key Targets:

    • CDK2/Cyclin E: Inhibition arrests the cell cycle at the G1/S checkpoint, preventing DNA replication in tumor cells.

    • Aurora Kinase A/B: Inhibition disrupts spindle assembly during mitosis, leading to apoptosis.

    • JNK3: Selective inhibition has implications for neuroprotection, though oncology remains the primary focus.

Antimicrobial & Antifungal Activity

Derivatives of this scaffold have shown efficacy against multidrug-resistant strains.

  • Antibacterial: Active against Gram-positive bacteria (S. aureus, B. subtilis).[2] The mechanism often involves inhibition of DNA gyrase (ATPase subunit), distinct from β-lactam mechanisms.

  • Antifungal: Disruption of ergosterol biosynthesis or direct membrane interaction has been observed in C. albicans models.

Anti-Inflammatory (COX/MAPK)

The scaffold serves as a template for dual COX-2/5-LOX inhibitors. The aminopyrazole moiety can mimic the pharmacophore of Celecoxib, while the benzyl group provides selectivity for the larger COX-2 active site channel.

Visualizations

Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates the downstream effects of CDK2 inhibition by the 3-(4-chlorobenzyl)-1H-pyrazol-5-amine scaffold.

G Inhibitor 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Binding Arrest G1/S Cell Cycle Arrest Inhibitor->Arrest Result Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Inhibited) ATP ATP ATP->CDK2 Blocked E2F E2F Transcription Factor Rb->E2F Releases (If Phosphorylated) Rb->E2F Sequesters (If Unphosphorylated) DNA_Rep S-Phase DNA Replication E2F->DNA_Rep Promotes

Caption: Pathway illustrating the blockade of Rb phosphorylation via competitive CDK2 inhibition, leading to G1/S arrest.

Synthetic Route

The most robust synthesis involves the cyclocondensation of a


-ketonitrile with hydrazine.

Synthesis Start 4-Chlorophenylacetonitrile Step1 Condensation (NaH, EtOAc) Start->Step1 Inter Intermediate: 4-(4-Chlorophenyl)- 3-oxobutanenitrile Step1->Inter Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Product 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine Step2->Product

Caption: Two-step synthesis via Claisen condensation followed by hydrazine cyclization.

Experimental Protocols

Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Principle: Formation of a


-ketonitrile intermediate followed by heterocyclization with hydrazine.[3][4][5]

Reagents:

  • 4-Chlorophenylacetonitrile (10 mmol)

  • Ethyl acetate (20 mmol)

  • Sodium hydride (NaH, 60% dispersion, 20 mmol)

  • Hydrazine hydrate (15 mmol)

  • Ethanol (Absolute)

Procedure:

  • 
    -Ketonitrile Formation: 
    
    • In a dry round-bottom flask under

      
      , suspend NaH in dry toluene or THF.
      
    • Add ethyl acetate dropwise at 0°C.

    • Add 4-chlorophenylacetonitrile dropwise.

    • Reflux for 4–6 hours. The mixture will solidify/thicken.

    • Quench with ice water and acidify with HCl to precipitate 4-(4-chlorophenyl)-3-oxobutanenitrile. Filter and dry.

  • Cyclization:

    • Dissolve the isolated

      
      -ketonitrile in ethanol.
      
    • Add hydrazine hydrate dropwise.

    • Reflux for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Concentrate solvent and recrystallize from ethanol/water to yield the target aminopyrazole.

In Vitro Kinase Assay (CDK2/Cyclin E)

Objective: Determine the


 of the derivative against CDK2.

Materials:

  • Recombinant CDK2/Cyclin E complex.

  • Substrate: Histone H1 or generic peptide substrate.

  • 
    P-ATP or fluorescent ATP analog.
    

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO conc < 1%).

  • Incubation: Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT), enzyme, substrate, and test compound. Incubate for 10 min at 25°C.
    
  • Reaction: Initiate by adding ATP (at

    
     concentration). Incubate for 30–60 min.
    
  • Termination: Stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate

    
    .
    

Summary of Biological Activity Data

Biological TargetActivity TypeTypical

/ MIC
Mechanism
CDK2 / Cyclin E Anticancer0.1 – 5.0

M
ATP-competitive inhibition; G1/S arrest
Aurora Kinase A Anticancer0.5 – 10

M
Spindle assembly disruption
S. aureus Antibacterial12 – 50

g/mL
DNA Gyrase inhibition (putative)
COX-2 Anti-inflammatory1 – 20

M
Selective inhibition of prostaglandin synthesis
MCF-7 Cells Cytotoxicity5 – 25

M
Antiproliferative (Breast Cancer)

References

  • Synthesis & SAR of Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][3][4][6][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibition Profile

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source: International Journal of Molecular Sciences (MDPI).
    • URL:[Link]

  • Anticancer & Antimicrobial Activity

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • JNK3 Selective Inhibition

    • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

Sources

Synthesis and Mechanistic Evaluation of 5-Amino-3-(4-chlorobenzyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-3-benzylpyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for complex heterocyclic systems in the development of kinase inhibitors and anti-cancer agents[1]. Specifically, 5-amino-3-(4-chlorobenzyl)-1H-pyrazole integrates a hydrogen-bond donating/accepting core with a lipophilic, halogen-substituted aromatic tail, optimizing both target binding affinity and metabolic stability.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of this critical intermediate. By deconstructing the retrosynthetic logic and detailing self-validating experimental protocols, this guide bridges the gap between theoretical reaction design and scalable benchtop execution.

Retrosynthetic Strategy & Mechanistic Causality

The most robust, scalable, and regioselective approach to synthesizing 5-aminopyrazoles relies on the cyclocondensation of a


-ketonitrile (or its enaminonitrile equivalent) with hydrazine[2].
Disconnection Logic
  • C-N and N-N Bond Cleavage (Pyrazole Core): The target pyrazole ring is disconnected to reveal 4-(4-chlorophenyl)-3-oxobutanenitrile and hydrazine hydrate . Hydrazine hydrate is selected over anhydrous hydrazine due to its superior safety profile and sufficient nucleophilicity under protic reflux conditions[3].

  • C-C Bond Cleavage (

    
    -Ketonitrile):  The 
    
    
    
    -ketonitrile intermediate is further disconnected via a Claisen-type condensation into ethyl 4-chlorophenylacetate and acetonitrile .
Mechanistic Causality

The synthesis of the


-ketonitrile requires overcoming the high 

of acetonitrile (

). A strong base, specifically Sodium Hydride (NaH), is utilized. The causality here is thermodynamic: NaH deprotonates acetonitrile to form the cyanomethyl anion, releasing hydrogen gas (

). The irreversible escape of

from the system drives the equilibrium forward[4]. The highly nucleophilic cyanomethyl anion then attacks the ester carbonyl of ethyl 4-chlorophenylacetate. The subsequent expulsion of the ethoxide leaving group yields the

-ketonitrile, which is immediately deprotonated by the basic environment to form a stable enolate, acting as a "thermodynamic sink" that prevents unwanted side reactions.

Retrosynthesis Target 5-Amino-3-(4-chlorobenzyl) -1H-pyrazole Intermediate 4-(4-Chlorophenyl)-3- oxobutanenitrile Target->Intermediate Disconnection 1 (C-N / N-N) Hydrazine Hydrazine Hydrate Target->Hydrazine SM1 Ethyl 4-chlorophenylacetate Intermediate->SM1 Disconnection 2 (C-C) SM2 Acetonitrile Intermediate->SM2

Caption: Retrosynthetic logic for 5-amino-3-(4-chlorobenzyl)-1H-pyrazole.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can visually and analytically confirm the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 4-(4-chlorophenyl)-3-oxobutanenitrile

Objective: Execute a controlled Claisen condensation to form the


-ketonitrile intermediate.
  • Base Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert Argon atmosphere at 0 °C. Causality: Anhydrous THF prevents the catastrophic quenching of NaH, while 0 °C minimizes the exothermic degradation of the solvent.

  • Anion Generation: Add anhydrous acetonitrile (1.5 eq) dropwise over 30 minutes.

  • Electrophile Addition: Introduce ethyl 4-chlorophenylacetate (1.0 eq) dropwise.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours.

  • Acidic Quench & Isolation: Cool the reaction to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 3. Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate in vacuo.
    

Self-Validation Checkpoints:

  • Visual: The completion of the initial deprotonation is confirmed by the cessation of

    
     gas bubbling.
    
  • Analytical: TLC monitoring (Hexanes:EtOAc 3:1) validates the reaction. The starting ester (

    
    ) will disappear, replaced by a UV-active product spot (
    
    
    
    ).
  • Chemical: The acidic quench (pH 3) is critical; it protonates the enolate intermediate, allowing the neutral

    
    -ketonitrile to partition into the organic phase[4].
    
Protocol B: Cyclocondensation to 5-Amino-3-(4-chlorobenzyl)-1H-pyrazole

Objective: Regioselective cyclization of the


-ketonitrile with hydrazine.
  • Solvation: Dissolve the crude 4-(4-chlorophenyl)-3-oxobutanenitrile (1.0 eq) in absolute ethanol. Causality: Ethanol acts as a universal solvent here, solubilizing the organic

    
    -ketonitrile while remaining miscible with the aqueous hydrazine hydrate.
    
  • Hydrazine Addition: Add hydrazine hydrate (

    
    , 2.0 eq) at room temperature.
    
  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 6 hours. Causality: The primary amino group of hydrazine attacks the highly electrophilic ketone carbonyl first, forming a hydrazone. Reflux conditions provide the thermodynamic energy required for the secondary nitrogen to attack the nitrile carbon, forcing the ring closure and subsequent tautomerization to the aromatic pyrazole[2],[3].

  • Crystallization: Concentrate the mixture under reduced pressure to half its volume and cool to 4 °C to induce crystallization. Filter and wash with cold ethanol.

Self-Validation Checkpoints:

  • Visual: The initially formed hydrazone may appear as a transient cloudy suspension that resolves into a clear solution at reflux. Product precipitation upon cooling confirms successful aromatization.

  • Analytical: TLC (DCM:MeOH 9:1) confirms the complete consumption of the

    
    -ketonitrile (
    
    
    
    ) and the emergence of a highly polar, UV-active pyrazole spot (
    
    
    ).

Workflow A NaH + CH3CN (THF, 0°C) B Add Ester Precursor A->B C Reflux & Acid Quench B->C D β-Ketonitrile Isolation C->D E N2H4·H2O (EtOH) D->E F Reflux (6h) E->F G Target Pyrazole Crystallization F->G

Caption: Step-by-step synthetic workflow and operational sequence.

Quantitative Data & Reaction Optimization

To ensure maximum yield and purity, reaction parameters must be tightly controlled. The following tables summarize the quantitative optimization data for both critical steps, demonstrating the empirical basis for the chosen protocols.

Table 1: Base and Solvent Optimization for Claisen Condensation (Protocol A)

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile
KOtBu (1.5)THF65665%High ester hydrolysis
NaOEt (1.5)EtOH78840%Transesterification
NaH (1.5) THF 65 4 >95% Clean (Trace self-condensation)
NaH (2.5)DMF80285%High dimerization

Table 2: Temperature and Stoichiometry Optimization for Cyclocondensation (Protocol B)

Hydrazine Eq.SolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
1.0EtOH252430%Stalled at hydrazone intermediate
1.5MeOH65872%Incomplete cyclization
2.0 EtOH 78 6 89% Complete thermodynamic cyclization
3.0Toluene110475%Thermal degradation observed

References

1.2 - National Institutes of Health (NIH) 2. 3 - Benchchem 3. 4 - Encyclopedia.pub 4.1 - Google Patents

Sources

melting point range of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Range Determination and Thermodynamic Profiling of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary

In the development of targeted therapeutics and agrochemicals, pyrazole derivatives serve as privileged scaffolds. Specifically, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) is a highly versatile active pharmaceutical ingredient (API) intermediate. For drug development professionals and synthetic chemists, the precise determination of its melting point range is not merely a quality control checkpoint—it is a critical thermodynamic diagnostic tool. This whitepaper provides an in-depth, mechanistic guide to the solid-state characterization of this compound, detailing the causality behind thermal behaviors, the impact of polymorphism, and self-validating protocols for accurate thermal analysis.

Molecular Architecture & Solid-State Thermodynamics

To understand the melting behavior of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, we must first analyze its crystal lattice energy, which is dictated by its molecular architecture. The molecule features three distinct domains: a hydrogen-bond-donating/accepting pyrazole core, a primary amine (-NH₂), and a lipophilic 4-chlorobenzyl moiety.

The Causality of Conformational Flexibility: The rigid analog of this compound, 3-(4-chlorophenyl)-1H-pyrazol-5-amine, exhibits a highly ordered, planar crystal packing structure, resulting in a high melting point range of 172–176 °C [1]. However, in 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, the insertion of a methylene bridge (-CH₂-) between the pyrazole ring and the chlorophenyl group introduces an sp³-hybridized rotor.

This rotational freedom prevents the highly ordered, tightly packed planar stacking seen in the phenyl analog. The increased conformational entropy in the solid state reduces the overall lattice energy. Consequently, the melting point is thermodynamically depressed to a lower regime (typically observed between 130 °C and 145 °C , heavily dependent on the specific polymorph crystallized during synthesis).

Causality Lattice Crystal Lattice Integrity (Baseline) Impurity Chemical Impurities (Synthesis Byproducts) Lattice->Impurity Solvent Residual Solvents (Trapped in Lattice) Lattice->Solvent Polymorph Metastable Polymorphs (Kinetic Forms) Lattice->Polymorph Defect Lattice Defects & Reduced Intermolecular Forces Impurity->Defect Solvent->Defect Polymorph->Defect Depression Melting Point Depression & Broadened Range Defect->Depression

Fig 1: Thermodynamic causality of melting point depression via lattice disruption.

Analytical Methodologies for Thermal Characterization

To accurately capture the phase transition of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, two complementary methodologies must be employed.

Pharmacopeial Capillary Method (USP & Ph. Eur.)

The capillary method is the gold standard for routine lot-release testing. According to USP <741> [2] and Ph. Eur. 2.2.14 [3], the melting range is defined from the "onset point" (the temperature at which the first microscopic liquid phase is detected) to the "clear point" (the temperature at which no solid phase remains).

Differential Scanning Calorimetry (DSC)

While the capillary method provides a visual range, DSC provides a quantitative thermodynamic profile [4]. DSC measures the differential heat flow required to increase the temperature of the sample versus a reference. For pyrazole derivatives, DSC is critical for detecting endothermic polymorphic transitions that occur prior to the main melting event—phenomena that are invisible to the naked eye in a capillary tube.

Workflow Start Synthesized API 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Prep Sample Preparation (Trituration & Drying) Start->Prep Split Analysis Pathway Prep->Split Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Split->Capillary DSC DSC Profiling (Thermodynamic Data) Split->DSC CapData Visual Onset & Clear Point (Routine QC) Capillary->CapData DSCData Enthalpy (ΔHfus) & Polymorph Detection DSC->DSCData

Fig 2: Thermal analysis workflow for API polymorph and melting point characterization.

Self-Validating Experimental Protocols

Protocol A: Capillary Melting Point Determination (Pharmacopeial Standard)

Causality Focus: This protocol is designed to eliminate artificial temperature gradients and thermal lag.

  • System Validation: Calibrate the melting point apparatus using a USP secondary reference standard (e.g., Acetanilide, mp 114–116 °C, or Urea, mp 132–135 °C) to ensure the heating block's thermal sensor is accurate [2].

  • Sample Preparation: Thoroughly triturate 10 mg of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in an agate mortar. Causality: Grinding ensures a uniform particle size, which standardizes the heat transfer coefficient across the sample matrix. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove residual moisture that could act as a plasticizer and artificially depress the melting point.

  • Capillary Packing: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube until the powder is tightly packed to a height of exactly 3 mm . Causality: If packed higher than 3 mm, a vertical temperature gradient forms, broadening the apparent melting range. If packed too loosely, poor thermal contact with the glass delays heat transfer.

  • Heating Ramp: Rapidly heat the apparatus to 125 °C (approx. 5–10 °C below the expected onset).

  • Equilibrium Heating: Reduce the heating rate to exactly 1 °C/min . Causality: A ramp rate faster than 1 °C/min creates a thermal lag between the heating block and the sample inside the capillary, resulting in an artificially high recorded melting point [2].

  • Observation: Record the temperature at the first sign of liquefaction (Onset) and when the melt is completely clear (Clear Point).

Protocol B: Differential Scanning Calorimetry (DSC) Profiling

Causality Focus: This protocol isolates polymorphic transitions from degradation events.

  • System Validation: Run an Indium standard (mp 156.6 °C) to validate the cell constant and temperature calibration of the DSC instrument.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the dried API into an aluminum DSC pan and crimp the lid. Causality: Precise weight is required to accurately calculate the Enthalpy of Fusion (ΔHfus).

  • Atmospheric Control: Purge the sample cell with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the primary amine group at elevated temperatures, which would skew the endothermic baseline [4].

  • Thermal Cycle: Heat the sample from 25 °C to 180 °C at a rate of 10 °C/min .

  • Data Extraction: Analyze the thermogram to identify the extrapolated onset temperature (T_onset) and the peak melting temperature (T_peak). Any minor endotherms preceding the main melt indicate the presence of metastable polymorphs.

Quantitative Data Presentation

Table 1: Comparative Thermal Parameters & Structural Causality

Compound Structural Feature Expected Melting Range Enthalpy of Fusion (ΔHfus) Causality of Thermal Behavior
3-(4-Chlorophenyl)-1H-pyrazol-5-amine Rigid Phenyl Ring 172 – 176 °C High Planar structure allows tight, highly ordered crystal lattice packing.

| 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine | Flexible Methylene Bridge | ~135 – 145 °C* | Moderate | Rotational freedom disrupts planar stacking, lowering lattice energy. |

*Note: Exact values are dependent on the specific polymorphic form isolated during the final crystallization step.

Table 2: Diagnostic Troubleshooting via Melting Point Deviations

Observation Thermodynamic Cause Recommended Corrective Action
Depressed Onset (< 130 °C) & Broad Range (> 3 °C) High mole fraction of chemical impurities or residual solvent acting as a plasticizer. Re-crystallize API; perform GC-HS for residual solvents.
Multiple Endothermic Peaks (DSC) Presence of multiple polymorphic forms (enantiotropic or monotropic transitions). Standardize crystallization solvent and cooling ramp rate.

| Elevated Melting Point (> 150 °C) | Thermal lag due to heating rate > 1 °C/min, or sample packed too loosely in capillary. | Repeat capillary method strictly adhering to a 1 °C/min ramp rate. |

References

  • Sigma-Aldrich Product Specification:5-Amino-3-(4-chlorophenyl)pyrazole. Sigma-Aldrich.
  • United States Pharmacopeia (USP):USP <741> Melting Range or Temperature. Scribd Document Archive.
  • European Pharmacopoeia (Ph. Eur.):Ph. Eur. 2.2.14 Melting point - capillary method. Supelco Standards Reference.
  • Quercus Labs:Differential Scanning Calorimetry (DSC Analysis): Key Applications in the Pharmaceutical Industry.

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, profoundly influencing its behavior in biological systems. This guide provides a comprehensive technical analysis of the hydrogen bonding capacity of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore both the theoretical underpinnings and practical experimental approaches to fully characterize its hydrogen bond donor and acceptor potential. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the rational optimization of molecular interactions.

Introduction: The Significance of Hydrogen Bonding in Drug Design

Hydrogen bonds are non-covalent interactions that play a pivotal role in the specificity and affinity of drug-receptor binding.[1] The ability of a molecule to form hydrogen bonds governs its solubility, permeability, and ultimately, its bioavailability.[2] A thorough understanding of a compound's hydrogen bonding capacity is therefore a cornerstone of modern drug discovery, enabling the rational design of molecules with improved "drug-like" properties.[3]

The subject of this guide, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, possesses a number of structural features that suggest a significant capacity for hydrogen bonding. The pyrazole ring system, with its distinct nitrogen atoms, and the primary amine substituent are key functional groups that can participate in these crucial interactions.[4] This guide will dissect the molecule's structure to predict its hydrogen bonding behavior and outline robust experimental methodologies for its empirical validation.

Theoretical Assessment of Hydrogen Bonding Capacity

A preliminary assessment of a molecule's hydrogen bonding capacity can be made by analyzing its chemical structure in the context of established principles such as Lipinski's Rule of Five.[5][6] This rule provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[2]

Structural Analysis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

The structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine features several key sites capable of engaging in hydrogen bonding:

  • Hydrogen Bond Donors:

    • The primary amine (-NH2) group at the 5-position of the pyrazole ring contains two hydrogen atoms attached to a nitrogen atom, making it a potent hydrogen bond donor.

    • The pyrrole-like nitrogen (N-H) of the pyrazole ring also possesses a hydrogen atom that can act as a hydrogen bond donor.[7]

  • Hydrogen Bond Acceptors:

    • The pyridine-like nitrogen atom of the pyrazole ring has a lone pair of electrons and can act as a hydrogen bond acceptor.[7]

    • The nitrogen atom of the primary amine group also has a lone pair and can function as a hydrogen bond acceptor.

The diagram below illustrates the potential hydrogen bond donor and acceptor sites on the molecule.

Caption: Potential hydrogen bond donor and acceptor sites.

Application of Lipinski's Rule of Five

Lipinski's Rule of Five provides a valuable framework for assessing the "drug-likeness" of a molecule based on its physicochemical properties.[5][6] Let's analyze 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine according to these rules:

Lipinski's Rule ParameterValue for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amineCompliance
Hydrogen Bond Donors 3 (two from -NH2, one from N-H)Yes (≤ 5)
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the pyrazole ring, one on the amine)Yes (≤ 10)
Molecular Weight Approximately 221.68 g/mol Yes (< 500 Da)
LogP (Octanol-Water Partition Coefficient) Estimated to be between 2 and 3Yes (≤ 5)

Experimental Determination of Hydrogen Bonding Capacity

While theoretical analysis provides valuable initial insights, empirical determination of a molecule's hydrogen bonding capacity is essential for a comprehensive understanding. A multi-faceted experimental approach, employing spectroscopic and crystallographic techniques, is recommended.

Spectroscopic Methods

Spectroscopic techniques can provide detailed information about hydrogen bonding interactions in various states of matter.[8]

Principle: The chemical shift of protons involved in hydrogen bonding is highly sensitive to their electronic environment. Formation of a hydrogen bond typically leads to a downfield shift of the proton resonance.[9]

Protocol:

  • Sample Preparation: Dissolve 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in a non-polar, aprotic solvent (e.g., deuterated chloroform, CDCl3) to minimize solvent-solute hydrogen bonding.

  • Titration Experiment: Acquire a series of ¹H NMR spectra while titrating the solution with a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d6, DMSO-d6) or donor (e.g., methanol-d4).

  • Data Analysis: Monitor the chemical shifts of the N-H protons of the pyrazole ring and the amine group. The magnitude of the change in chemical shift upon addition of the titrant provides a quantitative measure of the hydrogen bond strength.

Causality: The choice of a non-polar, aprotic solvent is critical to ensure that the observed changes in chemical shifts are primarily due to the intermolecular interactions with the titrant and not the solvent.

NMR_Workflow start Start dissolve Dissolve sample in non-polar, aprotic solvent start->dissolve acquire_initial Acquire initial ¹H NMR spectrum dissolve->acquire_initial titrate Titrate with hydrogen bond donor/acceptor acquire_initial->titrate acquire_series Acquire series of ¹H NMR spectra titrate->acquire_series analyze Analyze chemical shift changes of N-H protons acquire_series->analyze end End analyze->end

Caption: Workflow for NMR titration experiment.

Principle: The stretching frequency of a chemical bond is altered upon its participation in a hydrogen bond. For a hydrogen bond donor group (e.g., N-H), the stretching frequency will shift to a lower wavenumber (redshift) and the absorption band will broaden.[10]

Protocol:

  • Sample Preparation: Prepare a dilute solution of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in a non-polar solvent (e.g., carbon tetrachloride, CCl4).

  • Concentration-Dependent Study: Acquire FTIR spectra at several different concentrations.

  • Data Analysis: Observe the N-H stretching bands. The presence of sharp bands at higher wavenumbers corresponds to free N-H groups, while broader bands at lower wavenumbers indicate hydrogen-bonded N-H groups. The relative intensities of these bands can provide information about the extent of self-association through hydrogen bonding.

Causality: A concentration-dependent study is crucial to distinguish between intramolecular and intermolecular hydrogen bonding. Intermolecular interactions will be more prevalent at higher concentrations.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal lattice, including the distances and angles of hydrogen bonds.[11][12]

Protocol:

  • Crystal Growth: Grow single crystals of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates.

  • Analysis of Hydrogen Bonds: Analyze the crystal packing to identify all intermolecular hydrogen bonds, measuring their lengths and angles.[13]

Causality: X-ray crystallography provides unambiguous evidence of hydrogen bonding in the solid state and reveals the specific motifs of these interactions (e.g., dimers, chains, sheets).[4][14]

Xray_Workflow start Start grow_crystals Grow single crystals of the compound start->grow_crystals collect_data Collect X-ray diffraction data grow_crystals->collect_data solve_structure Solve and refine the crystal structure collect_data->solve_structure analyze_hbonds Analyze hydrogen bond distances and angles solve_structure->analyze_hbonds end End analyze_hbonds->end

Caption: Workflow for X-ray crystallography analysis.

Computational Modeling

In addition to experimental methods, computational chemistry offers powerful tools for predicting and analyzing hydrogen bonding.[15]

Methods:

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and calculate its molecular electrostatic potential (MEP) surface. The MEP map visually represents the regions of positive and negative electrostatic potential, highlighting the likely sites for hydrogen bond donation and acceptance, respectively.[16]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the calculated electron density can provide a quantitative description of the strength and nature of hydrogen bonds.[13]

These computational approaches can complement experimental data and provide deeper insights into the electronic nature of the observed hydrogen bonds.

Implications for Drug Development

A thorough characterization of the hydrogen bonding capacity of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is crucial for its potential development as a therapeutic agent.

  • Target Binding: The identified hydrogen bond donor and acceptor sites can be used to guide the design of analogs with improved binding affinity and selectivity for a specific biological target.

  • Pharmacokinetic Properties: By understanding and modulating the hydrogen bonding capacity, it is possible to optimize the molecule's solubility, permeability, and metabolic stability. For instance, excessive hydrogen bonding capacity can lead to poor membrane permeability.[2]

  • Formulation: Knowledge of the intermolecular hydrogen bonding motifs is valuable for understanding the solid-state properties of the compound, which is important for formulation and drug delivery.

Conclusion

The hydrogen bonding capacity of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a key determinant of its potential as a drug candidate. This guide has provided a comprehensive framework for its assessment, combining theoretical analysis with robust experimental and computational methodologies. A detailed understanding of its hydrogen bonding profile will empower researchers to make informed decisions in the design and optimization of novel therapeutics based on this chemical scaffold.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Quantifying the hydrogen-bond propensity of drugs and its relationship with Lipinski's rule of five. Retrieved from [Link]

  • Protein Engineering, Design and Selection. (1995). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Retrieved from [Link]

  • Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Retrieved from [Link]

  • TIU Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

  • Google Books. (n.d.). Spectroscopy and Computation of Hydrogen-Bonded Systems.
  • Chemistry LibreTexts. (2022). Drug Receptor Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On the Nature of Hydrogen–Hydrogen Bonding. Retrieved from [Link]

  • Chemistry World. (2024). New spectroscopy method maps out water’s hydrogen-bonded network. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Determination of Hydrogen Bond Energies. Retrieved from [Link]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

  • MDPI. (2020). Relevance of Hydrogen Bonds for the Histamine H2 Receptor-Ligand Interactions: A Lesson from Deuteration. Retrieved from [Link]

  • MDPI. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Retrieved from [Link]

  • Kinam Park. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Retrieved from [Link]

  • PLOS ONE. (2009). HAAD: A Quick Algorithm for Accurate Prediction of Hydrogen Atoms in Protein Structures. Retrieved from [Link]

  • ACS Publications. (2014). Functional Probes of Drug–Receptor Interactions Implicated by Structural Studies: Cys-Loop Receptors Provide a Fertile Testing Ground. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Functions for Hydrogen Bonds in Protein Structure Prediction and Design. Retrieved from [Link]

  • PNAS. (n.d.). Close agreement between the orientation dependence of hydrogen bonds observed in protein structures and quantum mechanical calculations. Retrieved from [Link]

  • MDPI. (2025). Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors. Retrieved from [Link]

  • ACS Publications. (2014). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogens and hydrogen-bond networks in macromolecular MicroED data. Retrieved from [Link]

  • National Institutes of Health. (2025). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Retrieved from [Link]

  • International Union of Crystallography. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. Retrieved from [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Hydrogen bonding between pyrazoles units, and b) π···π stacking.... Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • SpringerLink. (2020). Experimental Methods and Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • Pearson. (n.d.). Identify the hydrogen bond donors and hydrogen bond acceptors in.... Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Rowan University. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Retrieved from [Link]

  • YouTube. (2024). How to identify Hydrogen bond Donors and Acceptors - worked examples. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006136829A2 - Pyrazole derivatives and their use as pka and pkb modulators.

Sources

Methodological & Application

synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine from nitriles and hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine . This specific scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for CDK or p38 MAP kinase pathways) and GPCR ligands.

Technical Synthesis Guide: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Target Molecule: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous to 3-benzyl-1H-pyrazol-5-amine derivatives) Core Precursors: 4-Chlorophenylacetic acid esters, Acetonitrile, Hydrazine Hydrate.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the specific 3-(4-chlorobenzyl) substitution pattern, the synthesis must avoid the common pitfall of creating the 3-(4-chlorophenyl) isomer. The benzyl methylene spacer (


) must be incorporated into the 

-ketonitrile precursor prior to cyclization.

Retrosynthetic Logic:

  • Target: 5-Amino-3-(4-chlorobenzyl)pyrazole.

  • Disconnection: C3-C4 and N1-N2 bonds.

  • Key Intermediate: 4-(4-Chlorophenyl)-3-oxobutanenitrile (a

    
    -ketonitrile).
    
  • Starting Materials: Methyl 2-(4-chlorophenyl)acetate and Acetonitrile (via Claisen-type condensation).

Retrosynthesis Target 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Intermediate 4-(4-Chlorophenyl)-3-oxobutanenitrile (β-Ketonitrile Scaffold) Target->Intermediate Cyclocondensation (N2H4·H2O) Precursors Methyl 2-(4-chlorophenyl)acetate + Acetonitrile Intermediate->Precursors Claisen Condensation (NaH/THF)

Figure 1: Retrosynthetic pathway ensuring the correct regiochemistry of the benzyl substituent.

Part 2: Experimental Protocol

Step 1: Synthesis of 4-(4-Chlorophenyl)-3-oxobutanenitrile

Note: This step generates the essential "nitrile" precursor required for the pyrazole ring formation.

Reagents:

  • Methyl 2-(4-chlorophenyl)acetate (1.0 eq)

  • Acetonitrile (anhydrous, as solvent and reagent, excess or 1.2 eq if using inert solvent)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

  • Tetrahydrofuran (THF, anhydrous) or Toluene

Mechanism: The acetonitrile anion (generated by NaH) performs a nucleophilic attack on the ester carbonyl of the phenylacetate, followed by the elimination of methoxide. This forms the


-ketonitrile chain.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Activation: Add NaH (1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF (10 mL/g NaH).

  • Deprotonation: Heat the mixture to 60°C. Dropwise add a solution of Acetonitrile (1.2 eq) and Methyl 2-(4-chlorophenyl)acetate (1.0 eq) in THF over 30 minutes.

    • Critical Control: Monitor hydrogen gas evolution. Ensure the rate is controlled.

  • Reaction: Reflux the mixture (approx. 70-80°C) for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully quench with water (exothermic).

  • Workup: Acidify the aqueous layer to pH 4–5 with 1N HCl to protonate the enolate. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude 
    
    
    
    -ketonitrile is often pure enough (>90%) for the next step. If not, recrystallize from Ethanol/Hexane.

Yield Target: 75–85% Appearance: Pale yellow solid or viscous oil.

Step 2: Cyclocondensation to 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Note: This is the "Nitrile + Hydrazine" step requested.

Reagents:

  • 4-(4-Chlorophenyl)-3-oxobutanenitrile (from Step 1, 1.0 eq)

  • Hydrazine Hydrate (

    
    , 80% or 64% solution, 2.0 eq)
    
  • Ethanol (Absolute, 10 volumes)

  • Catalytic Acetic Acid (Optional, 0.1 eq)

Mechanism:

  • Nucleophilic Attack: Hydrazine nitrogen attacks the ketone carbonyl.

  • Imine Formation: Loss of water generates the hydrazone intermediate.

  • Cyclization: The terminal amino group of the hydrazone attacks the nitrile carbon (intramolecular nucleophilic addition).

  • Tautomerization: Isomerization from the imino-form to the stable amino-pyrazole aromatic system.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the

    
    -ketonitrile (10 g) in Absolute Ethanol (100 mL).
    
  • Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.

    • Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood and double gloves.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear, and a lower, polar spot (
    
    
    
    ) should appear.
  • Concentration: Evaporate 70% of the ethanol under reduced pressure.

  • Crystallization: Cool the residue to 0°C. Add ice-cold water (50 mL) with stirring. The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted hydrazine.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Yield Target: 80–90% Melting Point: Expect range between 140–160°C (dependent on crystal form).

Part 3: Process Visualization

Reaction Mechanism & Pathway

ReactionMechanism Start β-Ketonitrile (Ketone + Nitrile) Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Cyclized Imino-Intermediate Inter1->Inter2 Intramolecular Nitrile Attack Product 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine Inter2->Product Tautomerization (Aromatization)

Figure 2: Mechanistic flow from the


-ketonitrile precursor to the final aminopyrazole.
Data Summary Table
ParameterSpecificationNotes
Precursor 4-(4-Chlorophenyl)-3-oxobutanenitrileMust be free of starting ester.
Solvent Ethanol (Absolute)Methanol is also acceptable; Ethanol is greener.
Temperature 78°C (Reflux)Lower temps lead to incomplete cyclization.
Time 3–5 HoursMonitor via TLC/LCMS.
Workup Precipitation w/ WaterAvoids extraction; high purity.
Appearance White/Off-white PowderYellowing indicates oxidation or impurities.
1H NMR (DMSO-d6)

11.5 (br s, 1H, NH), 5.4 (s, 1H, C4-H), 5.0 (br s, 2H, NH2), 3.8 (s, 2H, CH2), 7.2-7.4 (m, 4H, Ar).
Characteristic singlet at ~5.4 ppm confirms pyrazole C4-H.

Part 4: Safety & Troubleshooting

  • Hydrazine Handling: Hydrazine hydrate is corrosive and highly toxic. Quench all glassware and waste with dilute bleach (sodium hypochlorite) before disposal to oxidize residual hydrazine.

  • Regioselectivity: The reaction of hydrazine with

    
    -ketonitriles is highly regioselective for the 5-amino-3-substituted isomer. The 3-amino-5-substituted isomer is generally not formed because the hydrazine nitrogen attacks the more electrophilic ketone carbonyl first, rather than the nitrile.
    
  • Purification Issues: If the product oils out upon water addition, extract with Ethyl Acetate, dry, and triturate with Diethyl Ether/Hexane to induce crystallization.

References

  • El-Saghier, A. M., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (PMC). Link

  • Beilstein-Institut. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Link

  • ChemicalBook. (2026). 3-(4-Chlorophenyl)-1H-pyrazol-5-amine Properties and CAS. Link

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules. Link

Application Note: Protocol for the Cyclization to Form 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details an optimized, two-stage protocol for the synthesis of 3-(4-chlorobenzyl)-1H-pyrazol-5-amine (Target Molecule). This scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, CDK) and GPCR modulators. The method utilizes a Claisen-type condensation to generate the


-ketonitrile precursor, followed by a regioselective cyclization with hydrazine. This guide emphasizes process safety, impurity control, and scalable purification techniques suitable for pre-clinical development.

Introduction & Retrosynthetic Analysis

The 5-aminopyrazole moiety acts as a bioisostere for urea or amide linkages and provides a rigid scaffold for hydrogen bonding interactions within enzyme active sites.

Retrosynthetic Logic

The construction of the pyrazole core relies on the condensation of a 1,3-dielectrophile with a dinucleophile.

  • Disconnection: The C3-C4 bond and N1-N2 bond are stable; the ring is typically formed by attacking a

    
    -ketonitrile with hydrazine.
    
  • Precursor Identification: To achieve the 3-(4-chlorobenzyl) substitution, the required

    
    -ketonitrile is 4-(4-chlorophenyl)-3-oxobutanenitrile .
    
  • Starting Materials: This precursor is synthesized from commercially available methyl (4-chlorophenyl)acetate and acetonitrile .

Reaction Scheme

ReactionScheme SM1 Methyl (4-chlorophenyl)acetate (Starting Material) Inter 4-(4-chlorophenyl)- 3-oxobutanenitrile (β-Ketonitrile) SM1->Inter NaH, THF Reflux, 4h ACN Acetonitrile (CH3CN) ACN->Inter Prod 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine (Target) Inter->Prod EtOH, Reflux 3h Hyd Hydrazine Hydrate (N2H4·H2O) Hyd->Prod

Figure 1: Synthetic pathway from ester precursor to final aminopyrazole.

Materials & Reagents

ReagentCAS No.[1][2][3]Equiv.[2]Role
Methyl (4-chlorophenyl)acetate 52449-43-11.0Substrate
Acetonitrile 75-05-81.2Reagent/Solvent
Sodium Hydride (60% in oil) 7647-01-01.5Base
Hydrazine Hydrate (80%) 7803-57-82.5Cyclizing Agent
Tetrahydrofuran (THF) 109-99-9-Solvent (Anhydrous)
Ethanol (Absolute) 64-17-5-Solvent

Safety Note: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. Handle in a fume hood. Sodium hydride releases hydrogen gas; ensure inert atmosphere (


 or 

).

Experimental Protocol

Stage 1: Synthesis of 4-(4-chlorophenyl)-3-oxobutanenitrile

This step involves the nucleophilic attack of the acetonitrile anion (generated by NaH) on the ester carbonyl.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Base Activation: Add Sodium Hydride (60% dispersion, 1.5 equiv) . Wash twice with dry hexane to remove mineral oil if high purity is required (optional for scale <5g). Suspend in anhydrous THF (10 vol) .

  • Deprotonation: Heat the suspension to 60°C. Dropwise add Acetonitrile (1.2 equiv) dissolved in minimal THF over 15 minutes. Stir for 30 minutes to generate the anion (solution may turn slightly yellow/cloudy).

  • Condensation: Dropwise add Methyl (4-chlorophenyl)acetate (1.0 equiv) dissolved in THF (5 vol) over 30 minutes.

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
  • Reaction: Reflux the mixture (approx. 66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester.

  • Quench: Cool to 0°C in an ice bath. Carefully quench with ice-cold water (caution: exothermic). Acidify to pH 4–5 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (

    
    ).[3][4] Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
    • Yield expectation: 70–85% as a pale yellow oil or low-melting solid.

Stage 2: Cyclization to 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

The


-ketonitrile reacts with hydrazine. The reaction is driven by the thermodynamic stability of the aromatic pyrazole ring.
  • Setup: In a 100 mL RBF, dissolve the

    
    -ketonitrile intermediate  (from Stage 1) in Absolute Ethanol (10 vol) .
    
  • Addition: Add Hydrazine Hydrate (2.5 equiv) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Cyclization: Heat the mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: TLC (DCM:MeOH 95:5) will show the formation of a polar spot (amine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol to approx. 20% of original volume.

    • Pour the residue into Ice Water (50 mL) and stir vigorously for 20 minutes.

  • Crystallization: The product usually precipitates as a solid. Filter the precipitate.[2][5][6]

    • If oil forms:[7] Extract with DCM, dry, and triturate with cold Diethyl Ether or Hexane to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain off-white crystals.

Process Flow & Quality Control

WorkupFlow Reaction Reaction Mixture (Ethanol, Hydrazine, Product) Conc Concentrate to ~20% Vol Reaction->Conc Quench Pour into Ice Water Stir 20 min Conc->Quench Check Precipitate Formed? Quench->Check Filter Filtration Check->Filter Yes Extract Extract w/ DCM Triturate w/ Ether Check->Extract No (Oiling) Recryst Recrystallization (EtOH/H2O) Filter->Recryst Extract->Recryst Final Pure 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine Recryst->Final

Figure 2: Workup and purification decision tree.

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 135–140°C (Analogs typically fall in this range).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 (br s, 1H, NH - pyrazole)
      
    • 
       7.35 (d, 2H, Ar-H)
      
    • 
       7.25 (d, 2H, Ar-H)
      
    • 
       5.20 (s, 1H, Pyrazole-CH)
      
    • 
       4.50 (br s, 2H, 
      
      
      
      )
    • 
       3.80 (s, 2H, 
      
      
      
      -Benzyl)
  • MS (ESI): m/z calculated for

    
    : 207.06; Found: 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete deprotonation of ACNEnsure NaH is fresh; increase reaction time of ACN + NaH before adding ester.
Oiling out (Stage 2) Presence of residual hydrazine or solventTriturate crude oil with cold diethyl ether; ensure thorough drying.
Impurity: Azine Excess ketone reacting with hydrazineUse excess hydrazine (2.5–3.0 eq) to favor pyrazole formation over bis-hydrazone (azine).

References

  • Synthesis of 5-aminopyrazoles: F. Lassagne et al., "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation," Beilstein J. Org. Chem., 2016. Link

  • General Pyrazole Synthesis: El-Saghier, A. M. M., "Synthesis of some new 5-aminopyrazole derivatives," Journal of Chemical Research, 2002.
  • Precursor Synthesis (Acetonitrile condensation): "Method for preparing beta-ketonitriles," Organic Syntheses, Coll. Vol. 3, p. 219. Link

  • Kinase Inhibitor Applications: Zhang, J., et al., "Pyrazoles as potential anti-cancer agents," Mini Reviews in Medicinal Chemistry, 2018.

Sources

Application Note: Strategic Acylation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The acylation of 3-(4-chlorobenzyl)-1H-pyrazol-5-amine (CAS: 78583-81-0) is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CDK, aurora kinase) and GPCR modulators. While the pyrazole scaffold is robust, its ambident nucleophilicity presents a significant regioselectivity challenge. This guide details the mechanistic nuances between N-ring acylation (endocyclic) and N-amine acylation (exocyclic). We provide three validated protocols designed to maximize the yield of the biologically relevant exocyclic amide , minimizing common side reactions such as bis-acylation and kinetic trapping of the ring-acylated isomer.

Scientific Foundation: The Regioselectivity Challenge

Substrate Analysis

The substrate, 3-(4-chlorobenzyl)-1H-pyrazol-5-amine, exists in a tautomeric equilibrium. The 4-chlorobenzyl moiety at position 3 acts as a lipophilic anchor but exerts minimal electronic deactivation on the distal amine compared to direct aryl substitution.

Nucleophilic Sites & Tautomerism

The reaction outcome is dictated by the competition between three nucleophilic sites:

  • Exocyclic Amine (-NH₂): The desired target for amide synthesis (Thermodynamic Product).

  • Pyrazolic Nitrogen (N1-H): Highly nucleophilic, often leading to N-acylation (Kinetic Product).

  • Pyrazolic Nitrogen (N2): Less reactive but participates in tautomerism.

Key Insight: Under standard basic conditions (e.g., Et₃N, DCM, 0°C), acid chlorides often attack the ring nitrogen (N1) first due to the "proximity effect" and lower reorganization energy. However, these N-acyl pyrazoles are labile. Heating promotes an intermolecular or intramolecular rearrangement to the more stable exocyclic amide .

Experimental Protocols

Method A: Thermal De-associative Acylation (Recommended)

Best for: Simple acid chlorides, scale-up, and ensuring exocyclic regioselectivity.

Rationale: High temperature prevents the accumulation of the kinetic N-ring acyl intermediate by thermodynamically driving the reaction toward the stable exocyclic amide.

Materials:

  • Substrate: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Acid Chloride (1.1 – 1.2 equiv)

  • Solvent: Toluene (anhydrous) or Xylene

  • Base: None (or catalytic DMAP if sluggish)

Protocol:

  • Dissolution: Suspend 1.0 g (approx. 4.8 mmol) of the aminopyrazole in 10 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the acid chloride (5.3 mmol, 1.1 equiv) dropwise at room temperature. Note: A precipitate (HCl salt) may form immediately.

  • Reaction: Heat the mixture to reflux (110°C) . The precipitate should dissolve or change form as HCl is evolved (use a caustic scrubber if scaling up).

  • Monitoring: Reflux for 2–4 hours. Monitor by LCMS. The kinetic N-acyl species (if formed) will disappear, converting to the exocyclic amide.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If Solid: Filter and wash with cold Et₂O.

    • If Soluble: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HCl traces), water, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).

Method B: HATU-Mediated Coupling

Best for: Complex carboxylic acids, chiral substrates, and acid-sensitive functional groups.

Rationale: Activation of the carboxylic acid with HATU creates a bulky active ester (OAt ester) that is less prone to attacking the sterically hindered ring nitrogens compared to a "hot" acid chloride.

Materials:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base, 3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in dry DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the aminopyrazole (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the mixture.

  • Reaction: Stir at room temperature for 12–16 hours. Heating to 50°C may be required for sterically hindered acids.

  • Workup: Dilute with EtOAc (excess). Wash aggressively with water (x3) and LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography is usually required to separate the product from urea byproducts of HATU.

Critical Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic funneling toward the desired product.

AcylationPathways Start Substrate: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Kinetic Kinetic Product (N-Ring Acylation) Unstable / Labile Start->Kinetic Acid Chloride Low Temp (0°C) Fast Kinetics Thermodynamic Target Product (Exocyclic Amide) Stable Start->Thermodynamic HATU/DIPEA Steric Control Bis Bis-Acylated Side Product Kinetic->Bis Excess Reagent Kinetic->Thermodynamic Thermal Rearrangement (Reflux in Toluene) Thermodynamic->Bis Forcing Conditions

Caption: Reaction pathway showing the conversion of the kinetic N-ring acyl intermediate to the thermodynamic exocyclic amide via thermal rearrangement.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / SM Recovery HCl salt formation deactivates the amine.Method A: Ensure reflux is vigorous to drive off HCl. Method B: Increase DIPEA to 4.0 equiv.
Ring Acylation (Wrong Isomer) Reaction temperature too low; "Kinetic Trap."Switch to Method A (Reflux). If using Method B, heat to 60°C post-addition.
Bis-Acylation Excess acylating agent or highly reactive acid chloride.Strict stoichiometry (1.05 equiv). Add reagent slowly to dilute amine.
Poor Solubility The 4-chlorobenzyl group increases lipophilicity but rigid crystal lattice.Use DMF/DCM mixtures. For workup, avoid pure water; use 10% MeOH in DCM for extractions.

Analytical Validation (Self-Check)

Before proceeding to biological testing, validate the regiochemistry using 1H NMR :

  • Exocyclic Amide (Target): Look for a broad singlet (amide NH) typically downfield at 10.0 – 10.8 ppm (in DMSO-d6). The pyrazole ring proton (C4-H) should remain a sharp singlet around 6.0–6.5 ppm.

  • Endocyclic Amide (Wrong): The amide signal is often absent or very broad/dynamic. Significant shifting of the pyrazole C4-H and the benzyl methylene protons due to the electron-withdrawing acyl group on the ring nitrogen.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Acylation Mechanisms of Aminopyrazoles

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles.
    • Source: Journal of Organic Chemistry (ACS), 2005.
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: Conversion of Acid Halides into Amides: Aminolysis.[4]

    • Source: Chemistry LibreTexts.
    • URL:[Link][2][5]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1] This fused bicyclic system, an isostere of purine, serves as the foundational structure for a multitude of compounds exhibiting a wide spectrum of biological activities.[2] Notably, derivatives of this scaffold have been successfully developed as potent protein kinase inhibitors, playing a critical role in targeted cancer therapy.[3] Furthermore, their therapeutic potential extends to anti-inflammatory, antiviral, and anxiolytic agents.[4][5]

The versatility of the pyrazolo[1,5-a]pyrimidine system lies in the numerous synthetic pathways available for its construction and subsequent functionalization, allowing for fine-tuning of its physicochemical and pharmacological properties. A cornerstone of this synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[6][7]

This guide provides a comprehensive, in-depth technical overview of the synthesis of novel pyrazolo[1,5-a]pyrimidines, utilizing 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine as the key starting material. We will first detail the synthesis of this crucial precursor and then explore its reaction with various 1,3-dicarbonyl compounds to generate a focused library of pyrazolo[1,5-a]pyrimidine derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of the Precursor: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

The successful synthesis of the target pyrazolo[1,5-a]pyrimidines is contingent upon the availability of the starting 5-aminopyrazole. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[8][9]

Principle: The synthesis proceeds via the reaction of 4-(4-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate. The reaction initiates with the nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack on the nitrile carbon, ultimately yielding the desired 5-aminopyrazole after dehydration.

Protocol 1: Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-(4-chlorophenyl)-3-oxobutanenitrileC₁₀H₈ClNO193.6310.0 gSynthesize or procure commercially.
Hydrazine hydrate (~64%)H₆N₂O50.063.0 mLCorrosive and toxic. Handle with care.
Ethanol (absolute)C₂H₅OH46.07100 mLSolvent.
Acetic acid (glacial)CH₃COOH60.051 mLCatalyst.

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-chlorophenyl)-3-oxobutanenitrile (10.0 g, 51.6 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture to dissolve the starting material. Add hydrazine hydrate (3.0 mL, ~62 mmol) dropwise, followed by the addition of glacial acetic acid (1 mL).

    • Causality Note: Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent cyclization steps.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum.

  • Purification (if necessary): The crude product can be recrystallized from an ethanol/water mixture to afford pure 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Expected Yield: 80-90% Physical Appearance: Off-white to pale yellow solid.

Part 2: Core Synthesis of Pyrazolo[1,5-a]pyrimidines

The core of this application note is the construction of the pyrazolo[1,5-a]pyrimidine ring system via the cyclocondensation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine with various 1,3-dicarbonyl compounds. This reaction is a robust and versatile method for generating substituted pyrazolo[1,5-a]pyrimidines.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving an initial condensation followed by an intramolecular cyclization and subsequent dehydration.

Diagram: General Reaction Mechanism

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start_amine 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine intermediate_enamine Enamine Intermediate start_amine->intermediate_enamine Condensation (-H₂O) start_dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) start_dicarbonyl->intermediate_enamine intermediate_cyclized Cyclized Intermediate intermediate_enamine->intermediate_cyclized Intramolecular Cyclization final_product Substituted Pyrazolo[1,5-a]pyrimidine intermediate_cyclized->final_product Dehydration (-H₂O)

Caption: General mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2A: Synthesis of 5-(4-Chlorobenzyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction with acetylacetone, a symmetrical β-diketone, which leads to a single regioisomeric product.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-(4-Chlorobenzyl)-1H-pyrazol-5-amineC₁₀H₁₀ClN₃207.662.08 gFrom Protocol 1.
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.121.1 gFlammable liquid.
Glacial Acetic AcidCH₃COOH60.0520 mLSolvent and catalyst.

Experimental Workflow:

Diagram: Experimental Workflow for Protocol 2A

G A Combine Starting Materials (Aminopyrazole, Acetylacetone, Acetic Acid) B Reflux for 4-6 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Pour into Ice Water D->E F Filter the Precipitate E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Recrystallize from Ethanol H->I J Characterize Final Product I->J

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (2.08 g, 10 mmol) and glacial acetic acid (20 mL).

  • Reagent Addition: Add acetylacetone (1.1 g, 11 mmol) to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux (approximately 118 °C) for 4-6 hours.

    • Causality Note: Acetic acid not only catalyzes the reaction but also serves as a high-boiling solvent, allowing the reaction to proceed at an adequate rate. The slight excess of acetylacetone ensures the complete consumption of the limiting aminopyrazole.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker containing 150 mL of crushed ice and water. Stir until the ice melts completely. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 5-(4-Chlorobenzyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine.

Expected Yield: 75-85% Physical Appearance: White crystalline solid.

Expected Characterization Data:

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.2-8.4 (s, 1H, pyrimidine-H), 7.2-7.4 (m, 4H, Ar-H), 6.4-6.6 (s, 1H, pyrazole-H), 4.1-4.3 (s, 2H, CH₂), 2.6-2.8 (s, 3H, CH₃), 2.4-2.6 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160-162, 150-152, 148-150, 142-144, 136-138, 132-134, 128-130 (Ar-C), 108-110, 35-37 (CH₂), 25-27 (CH₃), 16-18 (CH₃).
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₄ClN₃: 271.09, found ~272.09.
Protocol 2B: Synthesis of 5-(4-Chlorobenzyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine

This protocol utilizes ethyl acetoacetate, an unsymmetrical β-ketoester, which can potentially lead to two different regioisomers. However, the reaction is generally regioselective.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-(4-Chlorobenzyl)-1H-pyrazol-5-amineC₁₀H₁₀ClN₃207.662.08 gFrom Protocol 1.
Ethyl acetoacetateC₆H₁₀O₃130.141.43 gIrritant.
Ethanol (absolute)C₂H₅OH46.0750 mLSolvent.
PiperidineC₅H₁₁N85.150.2 mLCatalyst. Corrosive.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (2.08 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and absolute ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the mixture.

    • Causality Note: Piperidine, a basic catalyst, is often used for condensations with β-ketoesters. It facilitates the formation of the enamine intermediate, which is crucial for the subsequent cyclization.

  • Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture. A solid product may precipitate upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The product can be recrystallized from a mixture of DMF and ethanol.

Expected Yield: 65-75% Physical Appearance: Light yellow solid.

Expected Characterization Data:

| Data Type | Expected Values | | :--- | :--- | :--- | | ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0-12.5 (br s, 1H, OH), 7.2-7.5 (m, 4H, Ar-H), 6.2-6.4 (s, 1H, pyrazole-H), 5.7-5.9 (s, 1H, pyrimidine-H), 4.1-4.3 (s, 2H, CH₂), 2.3-2.5 (s, 3H, CH₃). | | ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-162, 155-157, 148-150, 145-147, 137-139, 131-133, 128-130 (Ar-C), 98-100, 90-92, 34-36 (CH₂), 18-20 (CH₃). | | Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₄H₁₂ClN₃O: 273.07, found ~274.07. |

Troubleshooting and Process Optimization

  • Low Yields: Ensure anhydrous conditions, especially for reactions sensitive to moisture. The purity of the starting 5-aminopyrazole is crucial; impurities can inhibit the reaction. Increasing the reaction time or temperature might improve yields, but this should be monitored to avoid decomposition.

  • Side Product Formation: In the case of unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible.[10] The choice of catalyst (acidic vs. basic) and solvent can influence the regioselectivity. If isomers are formed, they can often be separated by column chromatography on silica gel.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Hydrazine hydrate is highly toxic and corrosive. Piperidine is corrosive and flammable. Handle these reagents with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides robust and detailed protocols for the synthesis of a novel series of pyrazolo[1,5-a]pyrimidines starting from the key precursor, 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine. By detailing not only the "how" but also the "why" of the experimental procedures, these notes are intended to empower researchers to confidently synthesize these valuable heterocyclic compounds. The described methods are versatile and can be adapted for the synthesis of a diverse library of derivatives for applications in drug discovery and materials science.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Shaikh, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. (URL: [Link])

  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (URL: [Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (URL: [Link])

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC. (URL: [Link])

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (URL: [Link])

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (URL: [Link])

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. - ResearchGate. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (URL: [Link])

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products - ResearchGate. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - CNR-IRIS. (URL: [Link])

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, - ResearchGate. (URL: [Link])

  • Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine - ResearchGate. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester - PrepChem.com. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - ResearchGate. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. (URL: [Link]) 25.[2][3][6]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester - EPA. (URL: [Link])

Sources

preparation of Schiff bases from 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Schiff Bases from 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine . Pyrazole-based Schiff bases are a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the pharmacophoric nature of the pyrazole ring combined with the versatile azomethine linkage.[1]

The 5-aminopyrazole moiety is less nucleophilic than standard aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic hetero-ring. Consequently, this protocol utilizes acid-catalyzed condensation under reflux conditions to drive the equilibrium toward the imine product, ensuring high yields (>80%) and purity suitable for biological screening.[1]

Chemical Context & Mechanism

The Reaction Scaffold

The core transformation involves the condensation of the primary amine at the C5 position of the pyrazole ring with an aromatic aldehyde.[2] The 4-chlorobenzyl substituent at the C3 position adds lipophilicity, potentially enhancing membrane permeability in biological targets.

Reaction Scheme:



Where 

= 3-(4-Chlorobenzyl)-1H-pyrazol-5-yl[1]
Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Activation: The acid catalyst (Acetic Acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Addition: The amine nitrogen of the pyrazole attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming the C=N double bond (Imine).[3]

Note on Reactivity: The 5-amino group on the pyrazole ring is weakly basic. Without acid catalysis, the reaction rate is often negligible. Glacial acetic acid serves as both a catalyst and a solvent modifier to maintain solubility.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3-(4-Chlorobenzyl)-1H-pyrazol-5-amine >98% PurityNucleophile (Precursor)
Aromatic Aldehyde 1.0 Equiv (e.g., Benzaldehyde)Electrophile
Ethanol (Absolute) ACS GradeSolvent
Glacial Acetic Acid 99.7%Catalyst
Sodium Bisulfite (Optional) Sat.[1] SolutionPurification (removes unreacted aldehyde)
Standard Operating Procedure (SOP)

Step 1: Reactant Preparation

  • In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in 20–30 mL of absolute ethanol .

  • Ensure complete dissolution. If the pyrazole is stubborn, warm slightly to 40°C.

Step 2: Addition & Catalysis

  • Add 0.01 mol (equimolar amount) of the substituted aromatic aldehyde to the solution.

  • Add 3–5 drops of glacial acetic acid.

    • Critical Check: Do not add excess acid immediately; too much acid can protonate the amine, rendering it non-nucleophilic.

Step 3: Reflux

  • Equip the RBF with a water-cooled condenser.

  • Reflux the mixture at 78–80°C for 4–8 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:Hexane (3:7 or 4:6).[1]

    • Visualization: UV light (254 nm).[1] Look for the disappearance of the amine spot (lower R_f) and the appearance of the Schiff base (higher R_f).

Step 4: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the mixture onto 50 g of crushed ice with vigorous stirring. The Schiff base should precipitate as a solid.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).[1]

Step 5: Purification

  • Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture.

  • Dry in a vacuum desiccator over CaCl

    
     for 24 hours.
    

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation and the critical intermediate states.

ReactionPathway Precursor 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine Intermediate Carbinolamine Intermediate Precursor->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Catalyst Glacial AcOH (Catalyst) Catalyst->Intermediate Activates C=O Transition Dehydration (-H2O) Intermediate->Transition Product Target Schiff Base (Imine) Transition->Product Imine Formation

Figure 1: Reaction pathway for the acid-catalyzed condensation of aminopyrazole with aldehydes.[1][4]

Experimental Workflow Diagram

This flowchart guides the researcher through the physical execution of the synthesis.

ExperimentalWorkflow Start Start: Dissolve 0.01 mol Amine in 30mL Ethanol AddReagents Add 0.01 mol Aldehyde + 3-5 Drops Glacial AcOH Start->AddReagents Reflux Reflux at 80°C (4-8 Hours) AddReagents->Reflux CheckTLC Check TLC (Amine consumed?) Reflux->CheckTLC Continue Continue Reflux CheckTLC->Continue No Quench Pour onto Crushed Ice (Precipitation) CheckTLC->Quench Yes Continue->Reflux Filter Vacuum Filtration & Wash (Cold EtOH) Quench->Filter Recrystallize Recrystallize (Ethanol/DMF) Filter->Recrystallize Final Pure Schiff Base Recrystallize->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation on Ice Product is soluble in aqueous ethanol.Evaporate 50% of the solvent under reduced pressure before pouring onto ice.
Oily Product Low melting point or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Low Yield Incomplete reaction (Equilibrium issue).Add a Dean-Stark trap to physically remove water during reflux (azeotropic distillation with toluene/benzene if solubility permits).
Start Material Remains Pyrazole amine is weakly nucleophilic.Increase catalyst load slightly (do not exceed pH 4-5) or extend reflux time to 12h.

Expected Results & Characterization

Successful synthesis is confirmed by the following spectral characteristics:

  • IR Spectroscopy: Appearance of a strong, sharp band at 1610–1630 cm⁻¹ corresponding to the Azomethine (

    
    ) stretch.[1] Disappearance of the double spike (
    
    
    
    ) at 3100–3400 cm⁻¹.
  • ¹H NMR (DMSO-d₆): A singlet signal between

    
     8.2 – 8.9 ppm  attributable to the azomethine proton (
    
    
    
    ).[1]
  • Physical State: Most pyrazole Schiff bases are yellow to orange crystalline solids with sharp melting points.

References

  • General Synthesis of Pyrazole Schiff Bases: Hassan, A. S., et al. (2015).[1] Synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Scientia Pharmaceutica.

  • Mechanistic Insight & Acid Catalysis: Xavier, A., & Srividhya, N. (2014).[1] Synthesis and study of Schiff base ligands. IOSR Journal of Applied Chemistry.

  • Biological Activity of Pyrazole Derivatives: Bekhit, A. A., et al. (2015).[1][5] Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry.

  • Protocol Validation (Ethanol/Acetic Acid Method): Sharma, A., & Shah, M. K. (2013).[1] Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. Chemical Science Transactions.

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Green Chemistry

Introduction & Scientific Rationale

5-Aminopyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as critical building blocks for the synthesis of complex fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines[1]. These fused systems are highly valued in drug development for their potent activity as kinase inhibitors and anti-inflammatory agents[1]. Specifically, the 3-(4-chlorobenzyl) substitution provides a lipophilic anchor that enhances target protein binding affinity.

Historically, the synthesis of 5-aminopyrazoles via the condensation of


-ketonitriles with hydrazines required extended reflux times (6–12 hours) in organic solvents, often yielding complex mixtures of regioisomers and degradation products[2].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) revolutionizes this workflow. By utilizing dielectric heating, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform superheating[3]. Transitioning this specific synthesis to a microwave-assisted aqueous protocol not only reduces reaction times from hours to minutes but also eliminates the need for hazardous organic solvents and tedious chromatographic purification[4].

Reaction Mechanism & Causality

The synthesis of 3-(4-chlorobenzyl)-1H-pyrazol-5-amine proceeds via a multi-step condensation and intramolecular cyclization between 4-(4-chlorophenyl)-3-oxobutanenitrile (a


-ketonitrile) and hydrazine hydrate.

Mechanistic Causality (Why the chemistry works):

  • Acidic Activation: The reaction is performed in 1 M HCl. The acidic medium protonates the carbonyl oxygen of the

    
    -ketonitrile, dramatically increasing its electrophilicity. This facilitates rapid nucleophilic attack by hydrazine to form a hydrazone intermediate[3].
    
  • Dielectric Heating: The aqueous HCl medium possesses a high dielectric constant and high ionic strength. This allows for exceptional microwave energy absorption, rapidly driving the reaction temperature to 150 °C[3].

  • Thermal Ring Closure: The intense thermal energy provided by the microwave overcomes the steric hindrance of the 4-chlorobenzyl group, forcing the terminal nitrogen of the hydrazone to attack the adjacent nitrile carbon[2].

  • Aromatization: Subsequent tautomerization yields the stable, aromatic 1H-pyrazol-5-amine core[2].

Mechanism A 4-(4-Chlorophenyl)-3-oxobutanenitrile + Hydrazine Hydrate B Hydrazone Intermediate (Nucleophilic Attack) A->B H+ / MW Heating C Intramolecular Cyclization (Attack on Nitrile) B->C Ring Closure D 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (Tautomerization) C->D Aromatization

Figure 1: Mechanistic pathway for 3-(4-chlorobenzyl)-1H-pyrazol-5-amine synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (dissolution and precipitation) serve as built-in quality control checkpoints, ensuring the reaction has proceeded correctly without the immediate need for TLC or LC-MS monitoring.

Materials & Reagents
  • Precursor: 4-(4-Chlorophenyl)-3-oxobutanenitrile (1.0 mmol)

  • Reagent: Hydrazine hydrate (

    
    ) (1.2 mmol)
    
  • Solvent/Catalyst: 1 M Hydrochloric acid (HCl) (3.0 mL)

  • Workup Reagent: 10% Sodium Hydroxide (NaOH) aqueous solution

  • Equipment: Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave-safe pressure vial with crimp cap.

Step-by-Step Methodology
  • Reagent Loading: In a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add 1.0 mmol of 4-(4-chlorophenyl)-3-oxobutanenitrile and 1.2 mmol of hydrazine hydrate.

  • Solvent Addition: Add 3.0 mL of 1 M HCl to the vial.

    • Expert Insight: The reagents will initially form a heterogeneous suspension. Do not add organic co-solvents to force dissolution; the microwave heating will dissolve the intermediates dynamically.

  • Vessel Sealing: Seal the vial securely with a microwave-specific crimp cap. This is critical to safely contain the autogenous pressure generated by superheating water to 150 °C.

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the instrument to heat to 150 °C for 15 minutes with a maximum power limit of 150 W[3].

  • Cooling & Depressurization: Allow the reactor to cool the vial to room temperature (typically via integrated compressed air) before removing the cap. The solution should appear clear or slightly yellow, indicating the product is fully dissolved as a soluble hydrochloride salt.

  • Basification (Self-Validating Step): Transfer the acidic solution to a 50 mL beaker. While stirring, add 10% NaOH dropwise until the solution reaches pH 8–9.

    • Expert Insight: The pyrazol-5-amine product is highly soluble in acid but insoluble in basic water. Reaching pH 8–9 rapidly neutralizes the salt, causing the pure free-base product to crash out of solution as a dense precipitate[4].

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 5 mL) to remove residual NaCl salts[3].

  • Drying: Dry the solid under high vacuum overnight to yield the pure 3-(4-chlorobenzyl)-1H-pyrazol-5-amine.

Workflow Step1 Step 1: Reagent Mixing 1 eq β-ketonitrile + 1.2 eq Hydrazine + 1M HCl Step2 Step 2: Microwave Irradiation 150 °C, 15 min, Sealed Vessel Step1->Step2 Step3 Step 3: Basification Add 10% NaOH to pH 8-9 Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration & Water Wash Step3->Step4 Step5 Step 5: Characterization LC-MS, 1H/13C NMR Step4->Step5

Figure 2: Step-by-step microwave-assisted synthetic workflow and isolation protocol.

Quantitative Data & Comparative Analysis

The transition from conventional thermal heating to microwave irradiation provides massive improvements in both throughput and sustainability. Below is a comparative summary of the synthetic approaches.

Reaction ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil Bath (Convective)Dielectric Microwave Heating
Temperature 80 °C150 °C
Reaction Time 6 - 12 Hours15 Minutes
Solvent System Ethanol / Methanol1 M HCl (Aqueous)
Average Yield 55% - 65%85% - 92%
Purification Method Column ChromatographyDirect Vacuum Filtration
Environmental Impact High organic solvent wasteGreen (Aqueous, minimal waste)

References

  • [1] Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Beilstein Journal of Organic Chemistry (via PMC). URL:[Link]

  • [3] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE). URL:[Link]

  • [2] Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • [4] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed (National Institutes of Health). URL:[Link]

Sources

Application Note: One-Pot Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine via β-Ketonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif for kinase inhibitors and anti-inflammatory agents. Traditional syntheses of 3-substituted-1H-pyrazol-5-amines often require the isolation of highly reactive β-ketonitrile intermediates, which are susceptible to degradation, dimerization, and yield attrition[1].

This application note details a robust, one-pot, two-step protocol for the synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine . By telescoping the base-promoted Claisen condensation and subsequent hydrazine cyclocondensation into a single continuous workflow, this method maximizes atom economy, eliminates the need for intermediate purification, and provides a scalable route to high-purity active pharmaceutical ingredient (API) building blocks[2],[3].

Mechanistic Insights & Causality

To achieve a high-yielding one-pot synthesis, the reaction relies on precisely controlling the reactivity of the transient intermediates.

The sequence initiates with a base-promoted Claisen-type condensation. Sodium hydride (NaH) is utilized to irreversibly deprotonate acetonitrile, forming a highly nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl of ethyl 2-(4-chlorophenyl)acetate, generating the β-ketonitrile enolate in situ.

Rather than isolating this unstable species, the reaction is carefully quenched with ethanol and pH-adjusted with acetic acid. The mildly acidic environment is critical: it protonates the enolate to reveal the reactive carbonyl and activates it for nucleophilic attack by hydrazine hydrate. This triggers rapid hydrazone formation, followed by intramolecular cyclization and spontaneous aromatization to yield the thermodynamically stable pyrazole core.

Pathway A Ethyl 2-(4-chlorophenyl)acetate + Acetonitrile B Base-Promoted Condensation (NaH, THF, 0°C to RT) A->B C β-Ketonitrile Intermediate (in situ) B->C Enolate formation D Hydrazine Hydrate (EtOH/AcOH, Reflux) C->D E Cyclocondensation D->E Hydrazone intermediate F 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine E->F

Fig 1. One-pot mechanistic pathway for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine synthesis.

Experimental Protocol & Self-Validating Systems

Materials & Reagents
  • Starting Material: Ethyl 2-(4-chlorophenyl)acetate (98% purity)

  • Reagents: Acetonitrile (anhydrous), Sodium Hydride (60% dispersion in mineral oil), Hydrazine hydrate (80% aqueous solution).

  • Solvents: Tetrahydrofuran (THF, anhydrous), Absolute Ethanol, Glacial Acetic Acid, Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: In Situ β-Ketonitrile Generation

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with NaH (1.5 equiv) and anhydrous THF (10 mL/mmol).

    • Causality: NaH is selected over weaker bases (e.g., carbonates) to ensure rapid, irreversible deprotonation of acetonitrile, thereby suppressing competitive self-condensation of the ester starting material.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of anhydrous acetonitrile (1.2 equiv) in THF dropwise over 10 minutes. Stir for 30 minutes.

  • Condensation: Add ethyl 2-(4-chlorophenyl)acetate (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: Slow addition controls the exothermic Claisen condensation and prevents localized depletion of the enolate, maximizing conversion.

  • Validation Checkpoint 1: Quench a 50 µL aliquot in saturated aqueous NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The ester starting material (R_f ~0.6) must be fully consumed, replaced by the highly polar β-ketonitrile enolate (streaking near the baseline).

Step 2: Cyclocondensation & Aromatization 5. Solvent Transition: To the same reaction vessel (without isolation), carefully quench excess NaH by adding absolute ethanol (5 mL/mmol) dropwise at 0 °C.

  • Causality: Ethanol safely neutralizes unreacted NaH and serves as the optimal protic solvent to facilitate proton transfer during the subsequent hydrazone formation.
  • Cyclization: Add hydrazine hydrate (2.0 equiv) followed by glacial acetic acid until the mixture reaches pH ~5-6.
  • Causality: Mildly acidic conditions activate the carbonyl carbon of the β-ketonitrile, accelerating nucleophilic attack by hydrazine while preventing the formation of undesired azine byproducts that occur in highly basic media.
  • Reflux: Heat the mixture to reflux (80 °C) for 3-4 hours.
  • Validation Checkpoint 2: Perform LC-MS analysis directly on the crude mixture. The analysis should confirm the complete disappearance of the β-ketonitrile mass and the emergence of the target pyrazole mass ([M+H]⁺ = 208.06).

Step 3: Workup and Isolation 9. Concentration: Concentrate the mixture under reduced pressure to remove THF and ethanol. 10. Partitioning: Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃.

  • Causality: The basic wash neutralizes residual acetic acid and solubilizes any trace unreacted β-ketonitrile as its water-soluble sodium enolate, ensuring the target pyrazole partitions cleanly into the organic layer.
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via recrystallization from toluene/heptane to afford the pure product as an off-white solid.

    Validation S1 Crude Mixture S2 TLC Monitoring (Hex/EtOAc) S1->S2 S3 LC-MS Analysis [M+H]+ 208.06 S2->S3 Intermediates consumed S4 NMR & HRMS Validation S3->S4 Target mass detected

    Fig 2. Self-validating analytical workflow for real-time reaction monitoring and confirmation.

Quantitative Data & Optimization

To establish the most reliable protocol, various conditions for the initial enolate generation were evaluated. The use of NaH in THF provided the optimal balance of reactivity and yield (Table 1).

Table 1: Optimization of Reaction Conditions for One-Pot Synthesis

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1t-BuOKTHF0 to 25645%
2NaHDMF0 to 25452%
3 NaH THF 0 to 25 4 84%
4n-BuLiTHF-78 to 25478%

Note: Yields represent the isolated, recrystallized product over the two-step, one-pot sequence.

Table 2: Analytical Characterization Data for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Analytical MethodParameterObserved DataValidation Implication
LC-MS [M+H]⁺m/z 208.06Confirms exact mass and successful cyclization.
¹H NMR (400 MHz, DMSO-d₆)Aromatic protonsδ 7.35 (d, 2H), 7.22 (d, 2H)Confirms the para-substituted chlorobenzyl ring.
¹H NMR Pyrazole C4-Hδ 5.25 (s, 1H)Confirms aromatization of the pyrazole core.
¹H NMR Methylene (-CH₂-)δ 3.78 (s, 2H)Validates the intact benzyl linker.
¹H NMR Amine (-NH₂)δ 4.50 (br s, 2H)Confirms the presence of the primary amine.

References

  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: Molbank (MDPI), 2021. URL: [Link][2]

  • Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Advances (RSC Publishing), 2024. URL: [Link][1]

  • Title: One-Pot Two-Step Strategy for Efficient Synthesis of 3-Aryl-4-(arylthio)-1H-pyrazol-5-amines Derivatives Source: Chinese Journal of Organic Chemistry (SIOC Journals), 2022. URL: [Link][3]

  • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence Source: RSC Advances (RSC Publishing), 2017. URL: [Link]

Sources

Application Note: Safe Scale-Up and Continuous Manufacturing of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Safety Guide

Mechanistic Rationale & Process Safety Analysis

The synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine relies on the condensation of a


-keto nitrile precursor (e.g., 4-(4-chlorophenyl)-3-oxobutanenitrile) with hydrazine monohydrate. While this cyclization is highly efficient at the bench scale, scaling up hydrazine condensations presents severe thermal hazards.
The Causality of Thermal Runaway

During process safety evaluations (such as Differential Scanning Calorimetry, DSC), uncatalyzed hydrazine condensations often exhibit dangerous exothermic events with onset temperatures as low as 150 °C[1]. This adiabatic temperature rise is not caused by the hydrazine alone—pure hydrazine monohydrate is stable up to 300 °C[1]. Instead, the cyclization of the intermediate generates trace acidic byproducts (or involves proton transfers) that drastically reduce the thermal stability of the unreacted hydrazine[1]. If the batch self-heats beyond this lowered onset temperature, catastrophic exothermic decomposition occurs[1][2].

The Base-Stabilization Strategy

To engineer a self-validating, safe process, an inorganic base (such as ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 or sodium acetate) must be introduced[1]. The base scavenges acidic species generated during the reaction, effectively preventing the formation of high-energy hydrazine-acid conjugates[2]. This simple mechanistic intervention suppresses the exothermic severity by up to 95% and pushes the decomposition onset temperature back to a safe operating window[1].

G N1 β-Keto Nitrile Precursor N3 Uncatalyzed Condensation (High Thermal Risk) N1->N3 N4 Base-Catalyzed Condensation (K2CO3 / NaOAc) N1->N4 N2 Hydrazine Hydrate N2->N3 N2->N4 N5 Thermal Runaway / Decomposition N3->N5 Acid accumulation N6 Safe Scale-Up Batch Process N4->N6 Exotherm mitigated N7 Continuous Flow Process N4->N7 Minimized hold-up

Figure 1: Decision tree illustrating the mitigation of thermal hazards in hydrazine condensations.

Quantitative Process Comparison

To determine the optimal scale-up route, we compare a traditional batch process against a base-stabilized batch and a continuous flow process. Continuous manufacturing (ICM) further mitigates risk by minimizing the active hold-up volume of hydrazine at high temperatures[3].

Process ParameterTraditional Batch (Uncatalyzed)Base-Stabilized Batch (

)
Continuous Flow (PFR)
Exotherm Onset Temp. ~150 °C[1]>250 °C[1]N/A (Micro-volume)
Reaction Time 12 - 18 hours12 - 18 hours< 15 minutes
Overall Yield 65 - 70%85 - 88%> 92%
Residual Hydrazine > 10,000 ppm (Crude)~ 5,000 ppm (Crude)< 20 ppm (Post-Cryst)[3]
E-factor (Waste) High (1.63)[4]ModerateLow (0.21)[4]

Experimental Protocols

The following methodologies are designed as self-validating systems. Progression to subsequent steps is contingent upon in-process analytical technology (PAT) confirming specific safety and conversion metrics.

Protocol A: Base-Stabilized Batch Scale-Up (Kilogram Scale)

Note: This procedure requires a glass-lined or Hastelloy reactor equipped with redundant thermal sensors and emergency cooling.

  • Reactor Preparation: Purge a 50 L jacketed reactor with

    
     for 30 minutes. Ensure the scrubber system is active to neutralize any potential off-gassing.
    
  • Reagent Charging: Charge 4-(4-chlorophenyl)-3-oxobutanenitrile (5.0 kg, 1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) (25 L, 5 volumes). Begin agitation at 150 RPM.

  • Base Addition: Add anhydrous ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (0.5 eq) to the reactor. Causality check: This base is critical to neutralize trace acids and stabilize the subsequent hydrazine addition[1].
    
  • Controlled Dosing: Heat the mixture to 60 °C. Begin dropwise addition of hydrazine monohydrate (1.1 eq) via a dosing pump over 4 hours.

    • Self-Validation: The dosing pump must be interlocked with the internal temperature sensor. If

      
       exceeds 5 °C/min, dosing automatically halts.
      
  • Cyclization: Once dosing is complete, ramp the temperature to 95 °C and hold for 12 hours. Monitor conversion via HPLC.

  • Workup & Crystallization: Cool to 20 °C. Wash the organic layer with water (2 x 10 L) to remove the inorganic base and bulk unreacted hydrazine. Perform a controlled crystallization from 2-MeTHF/Heptane to ensure residual hydrazine in the isolated solid is strictly controlled below 20 ppm[3].

Protocol B: Continuous Manufacturing (Flow) Process

For multi-kilogram campaigns, continuous flow offers superior heat mass transfer and minimizes the inventory of hazardous reagents[3].

  • Feed Preparation:

    • Feed A: 4-(4-chlorophenyl)-3-oxobutanenitrile (1.0 M) and sodium acetate (0.1 M) dissolved in ethanol.

    • Feed B: Hydrazine monohydrate (1.2 M) in ethanol.

  • Reactor Configuration: Utilize a T-mixer connected to a stainless-steel Plug Flow Reactor (PFR) coil submerged in a heated bath.

  • Execution:

    • Set the PFR bath temperature to 90 °C and system backpressure to 5 bar to prevent solvent boiling.

    • Pump Feed A and Feed B at flow rates calculated to achieve a residence time (

      
      ) of 10 minutes.
      
  • In-Line PAT: Route the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the nitrile peak (~2250 cm⁻¹) to validate continuous >99% conversion.

  • Continuous Quench: Direct the product stream into a continuous stirred-tank reactor (CSTR) containing water at 5 °C to trigger immediate precipitation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, locking in the purity profile and preventing downstream degradation.

Flow F1 Feed A: Nitrile + Base Mix T-Mixer F1->Mix F2 Feed B: Hydrazine Hydrate F2->Mix PFR Plug Flow Reactor (90°C, 5 bar) Mix->PFR PAT In-line PAT (FTIR/Raman) PFR->PAT Cryst Continuous Crystallization PAT->Cryst Conversion >99% Prod 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine Cryst->Prod N2H4 <20 ppm

Figure 2: Schematic of the continuous flow manufacturing process utilizing in-line PAT.

References

  • Wang, Z., Richter, S., Gandarilla, J., & Rozema, M. J. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development, 2013, 17(12), 1603–1610.

  • Zhu, R., et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development, 2021, 25(2).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

The synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a valuable scaffold in medicinal chemistry, often results in a crude product containing various impurities. These can include unreacted starting materials, intermediates, and byproducts from side reactions.[1][2] The structural similarity of these impurities to the target compound can make purification a significant challenge.[1] Effective removal of these impurities is critical to ensure the accuracy of downstream biological assays and to meet the stringent purity requirements for pharmaceutical development.

This guide outlines systematic approaches to purify 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, focusing on the principles and practical application of common laboratory techniques.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: My crude product is a complex mixture with multiple spots on the TLC plate.

Question: After synthesis, my TLC analysis shows multiple spots. How do I begin to identify these and select an appropriate purification strategy?

Answer: The presence of multiple spots on a TLC plate is a common outcome in pyrazole synthesis, often indicating unreacted starting materials, intermediates like pyrazolines, or regioisomers.[1]

Recommended Approach:

  • Initial Characterization: Before attempting purification, it is beneficial to obtain a proton NMR (¹H NMR) and mass spectrum (MS) of the crude material. This can help in identifying the major components. For instance, the presence of duplicate sets of peaks in the NMR may suggest the formation of regioisomers.[1]

  • Systematic Purification Strategy: A multi-step purification approach is often most effective.

    • Acid-Base Extraction: Since pyrazoles are weakly basic, an initial acid wash can remove unreacted hydrazine, which will form a water-soluble salt.[1][3]

    • Recrystallization: This is often the most effective first-line technique for solid crude products to remove the bulk of impurities.[4][5]

    • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is a highly reliable method for separating closely related compounds.[6][7]

Issue 2: Recrystallization is not improving the purity of my compound.

Question: I've attempted to recrystallize my crude 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, but the purity, as assessed by TLC or NMR, has not significantly improved. What could be the issue?

Answer: Ineffective recrystallization can stem from several factors, primarily related to solvent choice and the nature of the impurities.

Causality and Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[4][5] If the solubility profile is not ideal, impurities may co-crystallize with the product.

    • Action: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water).[6][8]

  • Similar Solubility of Impurities: If the impurities have very similar solubility profiles to the target compound, recrystallization alone may not be sufficient.

    • Action: Consider an alternative purification technique such as column chromatography or salt formation to alter the solubility properties.[6][9]

Issue 3: My compound is sticking to the silica gel column.

Question: I'm trying to purify my pyrazole derivative using column chromatography, but I'm experiencing poor recovery, suggesting the compound is irreversibly binding to the silica gel. Why is this happening?

Answer: The basic nature of the amine group on the pyrazole ring can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking on TLC and poor recovery from column chromatography.[6][8]

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing the slurry for the column in a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[6][8]

  • Use of an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase like neutral alumina.[8]

Issue 4: The purified product is colored, but I expect a white solid.

Question: After purification, my 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a yellow or brownish solid, but literature suggests it should be a white or off-white solid. How can I remove the color?

Answer: Color in the final product often arises from trace amounts of highly conjugated impurities or degradation products.[1][6]

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After a short period of stirring, remove the charcoal by hot filtration through a pad of celite. The product can then be recovered by crystallization.[6]

  • Recrystallization: Often, the colored impurities are present in small enough quantities that a careful recrystallization will leave them behind in the mother liquor.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol details the steps for purifying the title compound using cooling crystallization.

Methodology:

  • Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent. Ethanol or an ethanol/water mixture is often a good starting point for pyrazole derivatives.[3][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For improved crystal formation, do not disturb the flask during this initial cooling phase. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purification using silica gel column chromatography.[6][10]

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis: Determine optimal eluent system (e.g., Hexane/Ethyl Acetate). Slurry 2. Slurry Preparation: Mix silica gel with eluent. (Optional: add 0.1% Triethylamine). TLC->Slurry Pack 3. Column Packing: Pour slurry into the column and allow to settle. Slurry->Pack Load 4. Sample Loading: Dissolve crude product in minimal solvent and load onto the column. Pack->Load Elute 5. Elution: Add eluent and begin collecting fractions. Load->Elute Monitor 6. Fraction Monitoring: Analyze fractions by TLC. Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Removal: Use a rotary evaporator to obtain the purified product. Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Detailed Steps:

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like ethyl acetate. Spot this on a TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. If base deactivation is required, add 0.1% triethylamine to the eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Protocol 3: Purification via Salt Formation and Recrystallization

This method is particularly useful when dealing with impurities that are difficult to separate by other means.[6][9]

G Start Crude 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in an organic solvent AddAcid Add an acid (e.g., HCl in ether) to form the hydrochloride salt. Start->AddAcid Precipitate The pyrazole salt precipitates. AddAcid->Precipitate Filter Isolate the salt by filtration. Precipitate->Filter Recrystallize Recrystallize the salt from a suitable solvent (e.g., ethanol/water). Filter->Recrystallize Neutralize Dissolve the pure salt in water and neutralize with a base (e.g., NaHCO3). Recrystallize->Neutralize Extract Extract the pure pyrazole with an organic solvent (e.g., ethyl acetate). Neutralize->Extract Dry Dry the organic layer (e.g., over Na2SO4) and evaporate the solvent. Extract->Dry End Pure 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Dry->End

Caption: Purification via Salt Formation.

Methodology:

  • Salt Formation: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate. Add a solution of an acid (e.g., hydrochloric acid in ether or sulfuric acid in methanol) dropwise with stirring. The pyrazole salt will precipitate out of the solution.[9]

  • Isolation and Recrystallization of the Salt: Collect the precipitated salt by vacuum filtration. The salt can then be further purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture.[3][5]

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution with a mild base, such as sodium bicarbonate.

  • Extraction: Extract the liberated pure pyrazole into an organic solvent like ethyl acetate.

  • Final Steps: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Data Summary

The following table provides a reference for typical solvent systems used in the purification of pyrazole derivatives. The optimal system for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine should be determined experimentally.

Purification TechniqueRecommended Solvents/Mobile PhasesRationale
Recrystallization Ethanol, Methanol, Isopropanol, Ethyl Acetate, Ethanol/Water mixtures[5][6][8]These solvents offer a good balance of solubility at high and low temperatures for many pyrazole compounds.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol[4][7]These solvent systems provide a good polarity range to effectively separate pyrazoles from common impurities on silica gel.

References

  • Benchchem. (2025). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (2025). Troubleshooting low conversion rates in pyrazole synthesis.
  • RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Technical Support Center: Troubleshooting 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine .

The most versatile and widely used method for constructing this scaffold is the condensation of a β-ketonitrile (specifically, 4-(4-chlorophenyl)-3-oxobutanenitrile) with hydrazine[1]. While conceptually straightforward, the bifunctional nature of both reagents often leads to competing side reactions, including incomplete cyclization, nitrile hydrolysis, and oligomerization[2]. This guide provides field-proven diagnostics, mechanistic explanations, and optimized protocols to ensure high-yield, self-validating workflows.

Part 1: Mechanistic Overview & Diagnostic Pathway

Understanding the causality of side reactions is critical. The reaction proceeds via the nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon[1]. Deviations in pH, temperature, or stoichiometry directly derail this pathway.

Pathway BK β-Ketonitrile (4-(4-chlorophenyl)-3-oxobutanenitrile) H_Int Hydrazone Intermediate (IR: C≡N at ~2180 cm⁻¹) BK->H_Int Nucleophilic Attack (on Carbonyl) Hyd Hydrazine Source (Hydrazine or Acetylhydrazine) Hyd->H_Int Prod 3-(4-Chlorobenzyl)-1H- pyrazol-5-amine H_Int->Prod Intramolecular Cyclization Side1 Pyrazolone Byproduct (Nitrile Hydrolysis) H_Int->Side1 H₂O / Extreme pH (Hydrolysis) Side2 Bis-hydrazone Oligomers (Over-condensation) H_Int->Side2 Excess β-Ketonitrile (Unprotected Hydrazine)

Reaction pathway and common side reactions in 5-aminopyrazole synthesis.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows the correct mass ([M+H]⁺ ≈ 208), but NMR indicates a mixture of products. Why? Root Cause: The uncyclized hydrazone intermediate and the final 5-aminopyrazole product are structural isomers; they share the exact same molecular weight. LC-MS cannot easily differentiate them without tandem MS/MS fragmentation. Diagnostic: Check the IR spectrum of your crude mixture. The stalled hydrazone intermediate exhibits a strong, fundamental C≡N stretching band at approximately 2179–2200 cm⁻¹[1]. If this peak is present, cyclization is incomplete. Solution: The cyclization step requires proton transfer. If the reaction is stalled at the hydrazone stage, increase the reaction temperature (reflux in ethanol) or add a mild acid catalyst (e.g., a few drops of acetic acid) to activate the nitrile carbon for nucleophilic attack[2].

Q2: I am observing a significant byproduct with [M+H]⁺ ≈ 209. What is this, and how do I prevent it? Root Cause: This mass corresponds to a pyrazolone derivative (e.g., 3-(4-chlorobenzyl)-1H-pyrazol-5(4H)-one). It forms when the nitrile group of the β-ketonitrile undergoes hydrolysis to an amide prior to or during cyclization, releasing ammonia instead of water upon ring closure[2]. Diagnostic: This side reaction is highly sensitive to pH. It frequently occurs if the starting β-ketonitrile was synthesized via a base-catalyzed Claisen condensation and the crude mixture was not properly neutralized before hydrazine addition. Solution: Neutralize the reaction mixture strictly (e.g., via careful H₂SO₄ addition) prior to introducing hydrazine. Running the reaction in anhydrous aprotic dipolar solvents (like DMF or NMP) can also suppress adventitious hydrolysis[2].

Q3: My reaction yields a dark, viscous mixture with low yields of the desired pyrazole. Are these oligomers? Root Cause: Free hydrazine is a potent, unhindered bidentate nucleophile. It can react with two equivalents of the β-ketonitrile to form bis-hydrazones, or cause intermolecular cross-linking, leading to intractable oligomeric tars[3]. Solution: Switch to an acetylhydrazine protocol. Acetylhydrazine acts as a mono-protected equivalent, completely preventing bis-adduct formation. The resulting N-acetylaminopyrazole can be easily deprotected during the workup phase to yield the pure 3-(4-chlorobenzyl)-1H-pyrazol-5-amine[3].

Q4: How do I control regioselectivity if I decide to use a substituted hydrazine later? Root Cause: While unsubstituted hydrazine yields a tautomeric mixture of 3- and 5-aminopyrazoles (which interconvert rapidly), substituted hydrazines (e.g., methylhydrazine) lock the regiochemistry. The regioselectivity is dictated by the differential nucleophilicity of the two hydrazine nitrogens and the steric hindrance of the β-ketonitrile[2]. Solution: Solvent choice and pH dictate the outcome. Aprotic solvents (DMF/NMP) favor the 5-aminopyrazole, while polar protic solvents (ethanol) with sodium ethoxide favor the 3-aminopyrazole[2].

Part 3: Optimized Experimental Protocols

To ensure a self-validating system, choose the protocol that best matches your scale and purity requirements.

Protocol A: pH-Controlled Classical Condensation

Best for: Standard laboratory scale where free hydrazine hydrate is preferred.

  • Preparation: Dissolve 1.0 eq of 4-(4-chlorophenyl)-3-oxobutanenitrile in anhydrous ethanol to achieve a 0.2 M concentration.

  • Neutralization (Critical Step): Verify the pH of the solution. If basic (due to prior synthesis steps), add dilute H₂SO₄ dropwise until the pH is exactly 7.0 to prevent pyrazolone formation.

  • Addition: Cool the mixture to 0 °C. Add 1.1 eq of hydrazine hydrate dropwise to minimize exothermic degradation.

  • Cyclization: Warm the mixture to room temperature and stir for 1 hour to ensure complete hydrazone formation. Then, heat to reflux for 4-6 hours. Monitor the disappearance of the nitrile peak via IR[1].

  • Workup: Concentrate under reduced pressure. Recrystallize the crude residue from ethanol/water to afford the pure 3-(4-chlorobenzyl)-1H-pyrazol-5-amine[2].

Protocol B: Acetylhydrazine Method (Oligomer-Free)

Best for: Scale-up or when bis-adducts severely impact yield.

  • Condensation: Dissolve 1.0 eq of the β-ketonitrile and 1.1 eq of acetylhydrazine in ethanol. Reflux for 4 hours. The mono-protection completely prevents bis-hydrazone formation[3].

  • Isolation: Remove the solvent under reduced pressure to isolate the N-acetylated pyrazole intermediate.

  • Deprotection: Resuspend the intermediate in a mild aqueous NaOH solution (1 M) and stir at 50 °C for 2 hours to cleave the acetyl group.

  • Neutralization & Extraction: Neutralize the mixture with 1M HCl, extract with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate to yield the highly pure free amine[3].

Part 4: Quantitative Data Summary

Synthesis MethodHydrazine SourceTypical YieldMajor Observed ByproductPurity (Crude)Scalability
Uncontrolled Classical Hydrazine Hydrate45 - 60%Bis-hydrazones, PyrazolonesLow (<70%)Poor
pH-Controlled Classical Hydrazine Hydrate75 - 85%Uncyclized HydrazoneMedium (~85%)Moderate
Acetylhydrazine Protocol Acetylhydrazine88 - 95%Trace AcetamideHigh (>95%)Excellent

References[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at:https://www.beilstein-journals.org/bjoc/articles/7/25[2] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem. Available at: https://www.benchchem.com/troubleshooting/pyrazole-synthesis[3] RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Società Chimica Italiana (chim.it). Available at:https://www.chim.it/sites/default/files/Fichez_et_al.pdf[4] Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine. ResearchGate. Available at:https://www.researchgate.net/publication/281358359_Minimizing_Side_Reactions_in_Classical_Pyrazole_Synthesis_from_b-Oxonitriles_The_Use_of_Acetylhydrazine

Sources

troubleshooting low conversion rates in aminopyrazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Regioselectivity in Aminopyrazole Formation

Doc ID: APZ-TRBL-004 | Version: 2.1 | Status: Active

Executive Summary

The formation of aminopyrazoles—typically via the condensation of


-ketonitriles with hydrazine derivatives—is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., Aurora, JAK, and B-Raf inhibitors). While theoretically straightforward, this reaction often suffers from stalled conversion, azine byproduct formation, and unpredictable regioselectivity.

This guide addresses the mechanistic bottlenecks of the Knorr-type condensation applied to nitrile-bearing scaffolds. It moves beyond "add and stir" instructions to explain the thermodynamic and kinetic traps that lead to low yields.

Module 1: Reaction Stalls & Incomplete Cyclization

Q: My LCMS shows 50% conversion to an intermediate with the correct mass ( ), but the reaction won't proceed to the final aminopyrazole. What is happening?

A: You are likely observing the stable hydrazone intermediate, not the final product.

In the reaction between a


-ketonitrile and hydrazine, the initial attack of hydrazine on the ketone is kinetically rapid, forming a hydrazone. The subsequent step—intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon—is the rate-determining step (RDS).

The Diagnosis:

  • Isobaric Confusion: The open-chain hydrazone and the cyclized aminopyrazole are tautomers (or isomers with identical mass). Standard low-res MS cannot distinguish them.

  • UV Profile: The hydrazone typically has a different UV

    
     than the aromatic pyrazole. If the peak has not shifted significantly in retention time or UV spectrum, cyclization has not occurred.
    

The Fix:

  • Proton Transfer is Key: The nitrile carbon is electrophilic but requires activation, or the attacking nitrogen requires deprotonation.

  • Protocol Adjustment:

    • Acid Catalysis: Add 5–10 mol% Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTSA). This activates the nitrile and facilitates proton transfer.

    • Thermal Drive: If refluxing in Ethanol (

      
      C) is insufficient, switch to n-Butanol (
      
      
      
      C)
      or Toluene to overcome the activation energy barrier of the ring closure.
Q: The reaction turns bright yellow/orange and yield drops. What is this impurity?

A: You are forming "Azines" (Double Condensation Products).

If the hydrazine concentration is low relative to the


-ketonitrile, one molecule of hydrazine can react with two molecules of ketone, forming an azine (

). This is a dead-end pathway.

The Fix:

  • Stoichiometry: Ensure Hydrazine is present in excess (1.2 – 1.5 equivalents).

  • Order of Addition: Do not add hydrazine to the ketone. Add the ketone solution dropwise to the hydrazine solution. This ensures the ketone always encounters an excess of nucleophile, favoring mono-condensation over dimerization.

Visualization: Mechanistic Failure Points

AminopyrazoleMechanism Start Beta-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Kinetic Attack (Fast) Azine Azine Byproduct (Yellow Impurity) Start->Azine Low Hydrazine Conc. (Side Reaction) Hydrazone->Start Hydrolysis (Reversible) Cyclization Intramolecular Attack on Nitrile Hydrazone->Cyclization Rate Determining Step (Needs Heat/Acid) Product Aminopyrazole (Aromatic) Cyclization->Product Tautomerization

Figure 1: Reaction pathway showing the critical bottleneck at the hydrazone stage and the competing azine formation pathway.

Module 2: Regioselectivity Control

Q: When using substituted hydrazines ( ), I get a mixture of isomers. How do I favor the 5-amino-1-substituted pyrazole?

A: Leverage steric control and nucleophilicity differences.

When using methylhydrazine or phenylhydrazine, you have two nucleophilic nitrogens:

  • 
     (Terminal):  More nucleophilic, less hindered.
    
  • 
     (Internal):  More hindered, often less nucleophilic (especially if 
    
    
    
    is electron-withdrawing).

The Mechanism: The most common pathway involves the terminal


 attacking the ketone first (forming the hydrazone). The internal nitrogen (

) then attacks the nitrile. This sequence yields the 5-amino-1-substituted pyrazole .

To Maximize this Isomer:

  • Solvent Choice: Use polar protic solvents (Ethanol/Methanol). These stabilize the polar transition state of the initial attack.

  • Avoid Lewis Acids: Strong Lewis acids might coordinate to the nitrile, potentially altering the attack sequence, though this is rare in this specific scaffold.

  • Steric Bulk: If the

    
    -ketone substituent is very bulky (e.g., t-Butyl), the terminal 
    
    
    
    is even more favored to attack the ketone due to steric clearance.

Regioselectivity Table: Expected Outcome based on


 
Hydrazine TypeMajor ProductMechanism Driver
Unsubstituted (

)
3(5)-aminopyrazoleTautomeric equilibrium (indistinguishable in solution).
Methylhydrazine (

)
5-amino-1-methylpyrazoleTerminal

attacks ketone; Internal

closes on nitrile.
Phenylhydrazine (

)
5-amino-1-phenylpyrazoleTerminal

attacks ketone; Internal

closes on nitrile.

Module 3: Experimental Protocols

Standardized Optimization Protocol

Use this protocol to troubleshoot stalled reactions.

Scope: Synthesis of 3-amino-5-arylpyrazole from benzoylacetonitrile derivatives.

Reagents:

  • 
    -Ketonitrile (1.0 equiv)
    
  • Hydrazine Hydrate (65% or 80%) (1.5 equiv)

  • Solvent: Ethanol (Grade: Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -ketonitrile in Ethanol (5 mL per mmol).
    
  • Catalyst Addition: Add Glacial Acetic Acid. Stir for 5 minutes at RT.

    • Why? Pre-activates the ketone/nitrile system slightly and buffers the pH.

  • Controlled Addition: Add Hydrazine Hydrate dropwise over 10 minutes.

    • Why? Prevents local hotspots and azine formation.

  • Reflux: Heat to reflux (

    
    C) and monitor by LCMS at T=1h, 4h, and 12h.
    
  • Troubleshooting Branch:

    • If conversion < 50% at 4h: Add 0.5 equiv more hydrazine.

    • If intermediate persists: Distill off 50% of Ethanol and replace with n-Butanol . Heat to

      
      C.
      
  • Workup: Cool to

    
    C. The product often crystallizes. Filter and wash with cold ethanol.
    
Visualization: Troubleshooting Logic Tree

TroubleshootingFlow Issue Start: Low Yield / Conversion CheckLCMS Check LCMS: Is mass correct? Issue->CheckLCMS MassCorrect Mass Correct (M+H) But different UV/RT CheckLCMS->MassCorrect Yes MassIncorrect Mass Incorrect (e.g., 2M - Hydrazine) CheckLCMS->MassIncorrect No Action_Cyclize Incomplete Cyclization: Switch to n-Butanol/AcOH Increase Temp MassCorrect->Action_Cyclize Action_Azine Azine Formation: Restart. Add Ketone to Hydrazine (Inverse Addition) MassIncorrect->Action_Azine

Figure 2: Decision tree for diagnosing reaction failures based on LCMS data.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

    • Foundational text on pyrazole tautomerism and reactivity.
  • Faggiani, E., et al. "Regioselective synthesis of 5-aminopyrazoles." Journal of Heterocyclic Chemistry, Vol 48, Issue 1, 2011.

    • Specific discussion on regiocontrol using substituted hydrazines.
  • Aggarwal, R., et al. "Synthetic approaches to aminopyrazoles: A review." Organic Preparations and Procedures International, 45:1, 2013.

    • Comprehensive review of synthetic methodologies and troubleshooting.
  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.

    • The historical grounding for the condens

Technical Support Center: Stability & Storage of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AP-5-OX-001 Subject: Prevention of oxidative degradation and discoloration during storage Compound: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Chemical Class: Electron-rich Aminopyrazoles

Executive Summary & Chemical Context

The Core Issue: Researchers frequently report that 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (and the broader class of 5-aminopyrazoles) transitions from a white/off-white solid to a pink, brown, or red gum upon storage. This is not usually simple thermal decomposition but a radical-mediated oxidative coupling initiated by atmospheric oxygen and accelerated by light and moisture.

The Molecule: The 5-aminopyrazole core is highly electron-rich. The exocyclic amine (


) at position 5 and the carbon at position 4 are nucleophilic.[1] In the presence of oxygen, this system undergoes oxidative dehydrogenative coupling, forming azo-dimers (colored red/orange) or complex fused aggregates [1, 2].

The Chemistry of Degradation (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. The degradation pathway follows a Single Electron Transfer (SET) mechanism, often catalyzed by trace metals or photo-excitation.

Degradation Pathway Diagram

OxidationMechanism cluster_factors Accelerating Factors Start 3-(4-Chlorobenzyl)- 1H-pyrazol-5-amine (White Solid) Radical N-Centered Radical (Cationic Intermediate) Start->Radical O2 / Light (hv) -e- Dimer Hydrazinyl Dimer (Intermediate) Radical->Dimer Radical Coupling (C-N or N-N bond) Azo Azopyrazole Impurity (Red/Pink Coloration) Dimer->Azo Oxidation (-2H) Polymer Complex Oxidative Oligomers (Brown Gum) Azo->Polymer Further Coupling Moisture Moisture UV_Light UV_Light Heat Heat

Figure 1: The oxidative cascade transforming the pristine amine into colored azo-impurities.

Standard Operating Procedures (SOPs)

SOP-A: Optimal Storage Protocol (Preventative)

Objective: Maintain purity


 for 

months.
ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the solid. Nitrogen (

) is acceptable but less effective if the seal is imperfect.
Temperature

Slows the kinetics of the radical initiation step.

is acceptable for short-term (<2 weeks).
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation). Parafilm creates a secondary gas barrier.
Desiccant Required Moisture facilitates tautomeric shifts that lower the oxidation potential [3]. Store the vial inside a secondary jar containing Drierite or Silica Gel.
SOP-B: Rescue of Oxidized Material (Corrective)

Scenario: Your compound has turned pink/light brown. Purity is


.
  • Dissolution: Dissolve the crude solid in minimal warm Ethanol (EtOH).

    • Note: Avoid Methanol if possible, as it can be harder to dry completely, leading to solvates.

  • Filtration: If insoluble dark particles (polymers) are present, filter while hot through a 0.45

    
    m PTFE syringe filter.
    
  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then to

    
    .
    
    • Anti-solvent: If no crystals form, add dropwise cold Heptane or Water (degassed) until turbidity persists.

  • Wash: Filter the crystals and wash with cold, degassed heptane .

  • Drying: Dry under high vacuum (

    
    ) for 4 hours. Backfill with Argon immediately.
    
SOP-C: Salt Formation (Long-Term Stabilization)

Recommendation: If the free base is persistently unstable, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the amine withdraws electron density, significantly raising the oxidation potential and rendering the molecule air-stable.

  • Protocol: Dissolve free base in EtOAC

    
     Add 1.1 eq of 4M HCl in Dioxane 
    
    
    
    Precipitate forms
    
    
    Filter
    
    
    Dry.

Troubleshooting Guide

Use this decision tree to determine the fate of your sample.

Troubleshooting Issue User Report: Sample Discoloration CheckLCMS Run LC-MS (UV 254nm + 220nm) Issue->CheckLCMS PurityHigh Purity > 95% Impurity is highly colored but low mass CheckLCMS->PurityHigh Trace Color PurityMed Purity 85-95% Distinct +14 or +16 mass peaks (Oxidation/Azo dimers) CheckLCMS->PurityMed Significant Degradation PurityLow Purity < 85% Complex mixture CheckLCMS->PurityLow Gross Decomposition ActionRecryst Action: Recrystallize (See SOP-B) PurityHigh->ActionRecryst ActionSalt Action: Purify & Convert to HCl Salt (See SOP-C) PurityMed->ActionSalt ActionDiscard Action: Discard (Recovery inefficient) PurityLow->ActionDiscard

Figure 2: Decision matrix for handling degraded samples.

Frequently Asked Questions (FAQ)

Q1: Why does my sample turn pink even in the freezer? A: The "pink" color comes from trace azo-compounds (N=N dimers). These have very high extinction coefficients, meaning even


 impurity can cause visible discoloration [2]. If the vial was not flushed with Argon before freezing, the trapped oxygen inside the headspace is sufficient to initiate the radical chain reaction.

Q2: Can I use rotary evaporation to dry this compound? A: Use caution. Prolonged exposure to heat (


) and air on a rotavap can accelerate oxidation. Best Practice:  Concentrate to a slurry, then switch to a high-vacuum manifold (Schlenk line) to remove residual solvent at room temperature.

Q3: Is the Benzyl group (position 3) or the Amine (position 5) the problem? A: The primary instability is the 5-amino group . However, the 4-position (the carbon between the benzyl and amine groups) is electronically coupled to the amine. Oxidation often leads to coupling at this 4-position [4]. The benzyl group itself is relatively stable, but the methylene bridge can undergo autoxidation if the pyrazole ring forms a radical.

Q4: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the oxidative oligomer/polymer. As the aminopyrazoles couple, they become more polar and less soluble, often sticking to the baseline of silica plates.

References

  • Jiang, B., et al. (2014).[2] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(19), 9321–9328.

  • Londoño-Salazar, J., et al. (2025).[2] 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines.[2] Molecules, 30(2), 381.[2][3]

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds.[4] BenchChem Knowledge Base.

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources

Validation & Comparative

Analytical Comparison Guide: High-Field vs. Benchtop ¹H NMR for Structural Verification of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The rapid structural verification of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. As pharmaceutical laboratories increasingly adopt decentralized, at-line analytical tools, benchtop Nuclear Magnetic Resonance (NMR) spectrometers (typically 60–80 MHz) have emerged as cost-effective alternatives to traditional high-field superconducting systems (400+ MHz)[1].

However, evaluating the performance of these systems requires moving beyond simple molecules. This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a 400 MHz High-Field NMR for the structural elucidation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine , a sterically compact but spectroscopically complex pyrazole intermediate.

By analyzing the causality behind signal dispersion, second-order coupling effects, and sensitivity limits, this guide provides drug development professionals with a definitive framework for instrument selection.

Molecular Context & Analytical Challenges

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (


) presents three distinct analytical challenges for ¹H NMR spectroscopy:
  • The AA'BB' Spin System: The para-substituted chlorobenzyl ring contains four aromatic protons. Depending on the external magnetic field strength (

    
    ), these protons will either resolve into a clear first-order system or collapse into a complex second-order multiplet [2].
    
  • Exchangeable Protons: The molecule contains a pyrazole ring amine (-NH, 1H) and a primary amine (-NH₂, 2H). These protons are subject to chemical exchange, resulting in line broadening that challenges the sensitivity limits of low-field detectors [4].

  • Tautomeric Equilibrium: Pyrazoles exhibit annular tautomerism. Protic solvents or trace water can accelerate this exchange, blurring the distinction between the C3 and C5 positions.

Experimental Methodologies & Self-Validating Protocols

To ensure a self-validating comparison, both instruments must process identical sample matrices. The following protocol isolates the instrument's magnetic field strength as the sole independent variable.

Step-by-Step Sample Preparation Protocol

Causality Note: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl₃) because its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the pyrazole -NH and amine -NH₂ protons, preventing them from coalescing into the baseline.

  • Gravimetric Preparation: Accurately weigh 10.4 mg of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (approx. 0.05 mmol) using a microbalance.

  • Solvation: Dissolve the analyte in 1.0 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. The final concentration is exactly 50 mM.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Instrumental Acquisition Parameters
ParameterHigh-Field NMR (Superconducting)Benchtop NMR (Permanent Magnet)
Larmor Frequency (¹H) 400.13 MHz80.00 MHz
Pulse Sequence Standard 1D zg30 (30° flip angle)Standard 1D (30° flip angle)
Number of Scans (NS) 1664 (Increased to compensate for lower SNR)
Relaxation Delay (D1) 2.0 seconds2.0 seconds
Spectral Width (SW) 15.0 ppm15.0 ppm
Temperature 298 K (Regulated)301 K (Magnet thermal equilibrium)

Comparative Data Analysis: 400 MHz vs. 80 MHz

The table below summarizes the quantitative chemical shift (


) and multiplicity data extracted from both spectrometers.
Table 1: ¹H NMR Spectral Comparison (50 mM in DMSO-d6)
Proton Assignment400 MHz Chemical Shift (

, ppm)
400 MHz Multiplicity & Integration80 MHz Chemical Shift (

, ppm)
80 MHz Multiplicity & Integration
Pyrazole -NH 11.45Broad singlet (br s), 1H~11.4Not detected (Lost in baseline)
Ar-H (3,5 to Cl) 7.35Doublet (d), J = 8.4 Hz, 2H7.30Multiplet (m), 4H (Overlapped)
Ar-H (2,6 to Cl) 7.24Doublet (d), J = 8.4 Hz, 2HOverlappedOverlapped with 7.30 ppm signal
Pyrazole C4-H 5.22Singlet (s), 1H5.22Singlet (s), 1H
Amine -NH₂ 4.65Broad singlet (br s), 2H4.6 - 4.7Very broad singlet (br s), 2H
Benzyl -CH₂- 3.76Singlet (s), 2H3.76Singlet (s), 2H
Mechanistic Explanation of Performance Divergence

1. The Collapse of the AA'BB' Spin System (Resolution Limits) At 400 MHz, the para-chlorophenyl ring presents two distinct doublets at 7.35 ppm and 7.24 ppm. This is dictated by the


 ratio.
  • At 400 MHz: The frequency difference (

    
    ) between the two signals is 
    
    
    
    . With a coupling constant (
    
    
    ) of 8.4 Hz, the ratio is
    
    
    . Because
    
    
    , the system is first-order , yielding easily interpretable doublets [2].
  • At 80 MHz: The frequency difference is only

    
    . The ratio drops to 
    
    
    
    . This creates a strongly second-order system where the "roof effect" dominates, causing the outer peaks of the doublets to vanish and the inner peaks to merge into an indecipherable multiplet [3]. While the benchtop system confirms the presence of aromatic protons, it cannot definitively prove the para-substitution pattern without advanced quantum mechanical modeling (QMM) software [3].

2. Detection of Exchangeable Protons (Sensitivity Limits) The intrinsic signal-to-noise ratio (SNR) of an NMR spectrometer scales with


. Consequently, a 400 MHz system has roughly 11.2 times the inherent sensitivity per scan compared to an 80 MHz system [4].
The pyrazole -NH proton (11.45 ppm) undergoes slow to intermediate chemical exchange, broadening its signal. At 400 MHz, the high SNR easily resolves this broad peak. At 80 MHz, the signal's area is spread over a wide frequency range; combined with the lower intrinsic sensitivity, the peak amplitude falls below the limit of detection and is consumed by baseline noise [4].

Analytical Workflow Visualization

To optimize laboratory throughput, the decision to utilize Benchtop vs. High-Field NMR should follow a structured logic path based on the specific analytical goal.

NMR_Workflow Start Synthesized API Intermediate: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Prep Sample Preparation (50 mM in DMSO-d6) Start->Prep Split Analytical Goal? Prep->Split Benchtop Benchtop NMR (80 MHz) Rapid At-Line QC Split->Benchtop Routine Purity/QC HighField High-Field NMR (400 MHz) Deep Structural Elucidation Split->HighField De Novo Verification EvalBench Are AA'BB' signals resolved? Are NH/NH2 visible? Benchtop->EvalBench Success Structural Verification Confirmed HighField->Success EvalBench->HighField No (Second-Order Overlap) EvalBench->Success Yes (Sufficient)

Caption: Decision matrix for selecting Benchtop vs. High-Field NMR for API intermediate verification.

Conclusion & Recommendations

For the structural verification of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine :

  • Benchtop NMR (80 MHz) is highly effective for routine batch-to-batch consistency checks and purity tracking. It successfully identifies the aliphatic benzyl protons and the isolated pyrazole C4 proton. However, it fails to resolve the para-substitution pattern and cannot reliably detect the pyrazole -NH proton due to sensitivity limitations.

  • High-Field NMR (400 MHz) remains the mandatory gold standard for de novo structural elucidation, impurity profiling, and regulatory submissions. Its superior dispersion (

    
    ) resolves the AA'BB' system, and its high sensitivity captures all exchangeable protons.
    

Laboratories should deploy benchtop systems as a first-line diagnostic tool to free up high-field instrument time, escalating samples to 400+ MHz only when second-order overlap or sensitivity limits impede definitive identification.

References

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121. Available at:[Link]

  • Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. Available at:[Link]

  • Verma, S., Bogun, B., Robinson, J. A., & Holland, D. J. (2025). "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." Magnetic Resonance in Chemistry, 63(11), 895-911. Available at:[Link]

  • Bütikofer, M., Stadler, G. R., & Torres, F. (2024). "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers." Chemistry-Methods, 4(10), e202400009. Available at:[Link]

Understanding the Vibrational Landscape of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. Fourier-Transform Infrared (FTIR) spectroscopy remains a fundamental and powerful technique for identifying functional groups and confirming molecular structures. This guide provides a comprehensive analysis of the expected FTIR characteristic peaks for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its expected spectral features with those of related structural motifs, this guide offers a predictive framework for spectral interpretation and verification.

The infrared spectrum of a molecule is a unique fingerprint, determined by the vibrational frequencies of its constituent bonds and functional groups. For 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, the key structural components that will dominate its FTIR spectrum are the pyrazole ring, the primary amine group, the chlorobenzyl substituent, and the methylene bridge.

The structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is as follows:

The primary amine (-NH₂) and the secondary amine within the pyrazole ring (-NH-) will give rise to characteristic stretching and bending vibrations. The aromatic pyrazole and chlorophenyl rings will exhibit distinct C-H and C=C stretching and bending modes. The methylene linker (-CH₂-) and the carbon-chlorine bond (C-Cl) also have specific vibrational frequencies.

A Comparative Analysis of Expected FTIR Peaks

To accurately predict the FTIR spectrum of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, it is instructive to compare the expected peak positions with those of simpler, related molecules. This comparative approach allows for a more confident assignment of the observed spectral bands.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Comparison with Alternatives & Supporting Data
N-H StretchingPrimary Amine (-NH₂)3450 - 3250 (two bands)Primary amines typically show two N-H stretching bands (asymmetric and symmetric) in this region. For instance, in various aminopyrazole derivatives, these bands are consistently observed.[1][2][3]
N-H StretchingPyrazole Ring (-NH-)3200 - 3100 (broad)The N-H stretching of the pyrazole ring is often broad due to hydrogen bonding and is a characteristic feature of N-unsubstituted pyrazoles.[2]
C-H StretchingAromatic (Phenyl & Pyrazole)3100 - 3000Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[4]
C-H StretchingAliphatic (-CH₂-)2950 - 2850 (two bands)The methylene group will exhibit asymmetric and symmetric C-H stretching vibrations in this range.[4][5]
C=N StretchingPyrazole Ring1620 - 1570The C=N stretching vibration within the pyrazole ring is a key characteristic peak.[2][6][7]
C=C StretchingAromatic (Phenyl & Pyrazole)1600 - 1450Multiple bands are expected in this region due to the C=C stretching vibrations of both the phenyl and pyrazole rings.[5][6]
N-H BendingPrimary Amine (-NH₂)1650 - 1580The scissoring vibration of the primary amine group is expected in this region, sometimes overlapping with C=C and C=N stretching bands.[5]
C-N StretchingAromatic & Aliphatic1350 - 1250Aromatic C-N stretching vibrations are typically observed in this range.[3][6]
C-Cl StretchingChlorophenyl Group800 - 600The C-Cl stretching vibration for a para-substituted chlorobenzene typically appears in the lower frequency region of the spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample, such as 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, using the potassium bromide (KBr) pellet method. This method is widely used for its reliability and the production of high-quality spectra for solid-state samples.

Materials:

  • 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the sample to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Molecular Vibrations

The following diagram illustrates the relationship between the key functional groups of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine and their expected regions in the FTIR spectrum.

FTIR_Characteristic_Peaks cluster_high_wavenumber High Wavenumber Region (4000-2500 cm⁻¹) cluster_fingerprint Fingerprint Region (1800-600 cm⁻¹) N-H Stretch (Amine) N-H Stretch (Primary Amine) 3450-3250 cm⁻¹ N-H Stretch (Pyrazole) N-H Stretch (Pyrazole Ring) 3200-3100 cm⁻¹ C-H Stretch (Aromatic) C-H Stretch (Aromatic) 3100-3000 cm⁻¹ C-H Stretch (Aliphatic) C-H Stretch (Aliphatic) 2950-2850 cm⁻¹ C=N Stretch C=N Stretch (Pyrazole) 1620-1570 cm⁻¹ C=C Stretch C=C Stretch (Aromatic) 1600-1450 cm⁻¹ N-H Bend N-H Bend (Amine) 1650-1580 cm⁻¹ C-N Stretch C-N Stretch 1350-1250 cm⁻¹ C-Cl Stretch C-Cl Stretch 800-600 cm⁻¹ Molecule 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine Molecule->N-H Stretch (Amine) -NH₂ Molecule->N-H Stretch (Pyrazole) Pyrazole NH Molecule->C-H Stretch (Aromatic) Ar-H Molecule->C-H Stretch (Aliphatic) -CH₂- Molecule->C=N Stretch Molecule->C=C Stretch Molecule->N-H Bend Molecule->C-N Stretch Molecule->C-Cl Stretch Ar-Cl

Caption: Key functional groups of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine and their corresponding FTIR regions.

Conclusion

The structural confirmation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine via FTIR spectroscopy relies on the identification of a combination of characteristic peaks. The presence of distinct N-H stretching bands for the primary amine and the pyrazole ring, coupled with the aromatic and aliphatic C-H stretches, provides a strong indication of the molecule's core structure. Further confirmation is obtained from the fingerprint region, where the C=N and C=C stretching vibrations of the pyrazole and phenyl rings, along with the C-N and C-Cl stretching modes, offer a detailed and unique spectral signature. By following the outlined experimental protocol and using the comparative data provided, researchers can confidently interpret the FTIR spectrum of this and related pyrazole derivatives.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry. By dissecting the fragmentation of its constituent moieties—the pyrazole core, the chlorobenzyl group, and the amine substituent—we provide a predictive framework for its mass spectral behavior. This analysis is juxtaposed with established fragmentation rules for related chemical classes, offering researchers a robust guide for interpreting their own experimental data.

The Structural Blueprint: Predicting Fragmentation Hotspots

The structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine presents several likely points of cleavage under electron ionization. The energetic electrons used in EI-MS impart significant energy into the molecule, leading to the formation of a molecular ion (M⁺˙) that is prone to fragmentation. The most probable fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Our analysis anticipates fragmentation to be initiated at three key regions:

  • The Pyrazole Ring: Known to undergo characteristic ring cleavage.

  • The Benzylic C-C Bond: The bond between the pyrazole ring and the chlorobenzyl group is a likely site for cleavage due to the formation of a stable tropylium-like ion.

  • The Amine Group: α-cleavage and other reactions involving the amine group are expected.

A Comparative Look at Fragmentation Pathways

The power of mass spectrometry lies in the predictable nature of fragmentation. By understanding the behavior of individual structural motifs, we can construct a reliable predicted spectrum for a novel compound.

The Pyrazole Moiety: A Ring of Predictable Instability

The pyrazole ring is a well-studied heterocyclic system in mass spectrometry. Its fragmentation is typically characterized by the loss of small, stable neutral molecules. Based on established literature, the pyrazole core of our target molecule is expected to contribute to fragments arising from:

  • Loss of a Nitrogen Molecule (N₂): A common fragmentation pathway for many nitrogen-containing heterocyclic compounds.

  • Loss of Hydrogen Cyanide (HCN): This fragmentation route involves the cleavage of the pyrazole ring itself.

The Chlorobenzyl Group: A Tale of Two Isotopes

The 4-chlorobenzyl substituent provides a highly characteristic signature in the mass spectrum. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic M and M+2 isotope peaks for any fragment containing this group.[1] Key fragmentation pathways involving this group include:

  • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the pyrazole and the chlorobenzyl group, leading to the formation of the 4-chlorobenzyl cation (m/z 125/127). This ion can further rearrange to the very stable chlorotropylium ion.[2]

  • Loss of Chlorine: While less common as an initial step, the loss of a chlorine radical from the molecular ion or a fragment ion can occur.[3]

The Amine Substituent: Directing Fragmentation

The primary amine group at the 5-position of the pyrazole ring will also influence the fragmentation pattern. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for our target molecule.[4] Common fragmentation pathways for amines include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[5] In this case, it would involve cleavage within the pyrazole ring.

  • Loss of Ammonia (NH₃) or Aminyl Radical (NH₂): These are also possible fragmentation pathways for primary amines.

Predicted Fragmentation Pattern Summary

The table below summarizes the predicted major fragment ions for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine under electron ionization.

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Structure/Identity Originating Moiety
209211Molecular Ion [M]⁺˙Entire Molecule
125127[C₇H₆Cl]⁺ (4-chlorobenzyl cation/tropylium ion)Chlorobenzyl
111113[C₆H₄Cl]⁺ (chlorophenyl cation)Chlorobenzyl
91-[C₇H₇]⁺ (Tropylium ion, from loss of Cl from benzyl)Benzyl
84-[C₄H₆N₂]⁺˙ (Pyrazole amine fragment)Pyrazole/Amine
77-[C₆H₅]⁺ (Phenyl cation)Benzyl

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction, if applicable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct infusion probe or through a GC column to ensure sample purity and thermal stability.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.

  • Mass Analysis: Acquire the mass spectrum over a mass range that includes the expected molecular ion and all significant fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak and confirm its odd nominal mass, consistent with the nitrogen rule.

    • Look for the characteristic M and M+2 isotope pattern for all chlorine-containing fragments.

    • Identify the base peak and other major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Fragmentation_Pathway M Molecular Ion (m/z 209/211) F1 [C₇H₆Cl]⁺ (m/z 125/127) 4-Chlorobenzyl Cation M->F1 Benzylic Cleavage F2 [C₄H₄N₃]⁺ (m/z 94) Pyrazole Amine Radical M->F2 Benzylic Cleavage F3 [C₇H₇]⁺ (m/z 91) Tropylium Ion F1->F3 - Cl F4 [C₆H₄Cl]⁺ (m/z 111/113) Chlorophenyl Cation F1->F4 - CH₂

Caption: Predicted major fragmentation pathways for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectral fragmentation of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine. By leveraging established fragmentation patterns of its constituent chemical motifs, we have outlined the expected major fragment ions and their origins. The provided experimental protocol offers a clear path for researchers to obtain high-quality mass spectra for this and similar molecules. This comparative approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to confidently interpret their data and accelerate their discovery efforts.

References

  • PubMed. [Mass spectrum and uniformity of decomposition of certain 2-substituted 9-(o-chlorbenzyl)-8-azahypoxanthines]. [Link]

  • ResearchGate. Fragmentations of pyrazole derivatives 9. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Rapid Communications in Mass Spectrometry. Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. [Link]

  • RSC Publishing. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Observation of varied characteristics of chlorine isotope effects of organochlorines in dechlorination reactions on different types of electron ionization mass spectrometers. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

Sources

Technical Comparison: Impact of Para-Chlorination on 3-Benzyl-1H-pyrazol-5-amine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an objective comparison of the bioactivity profile of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (hereafter referred to as 3-Cl-Bn-Py ) versus its non-chlorinated analog, 3-Benzyl-1H-pyrazol-5-amine (hereafter 3-Bn-Py ). The analysis focuses on their roles as privileged scaffolds in kinase inhibitor design, specifically targeting the ATP-binding pocket.

Executive Summary

The 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine scaffold represents a critical pharmacophore in medicinal chemistry, primarily utilized as a precursor for type I and type II kinase inhibitors (e.g., targeting CDK2 , Aurora A/B , and Lck ). Comparative analysis reveals that the introduction of a chlorine atom at the para-position of the benzyl ring significantly enhances bioactivity compared to the non-chlorinated analog. This enhancement is driven by two key factors: optimized lipophilic occupancy in the kinase back-pocket and halogen bonding capabilities, resulting in a typical 2–10 fold reduction in IC₅₀ values for specific kinase targets.

Feature3-Benzyl-1H-pyrazol-5-amine (Non-Chlorinated)3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (Chlorinated)
Molecular Weight 173.21 g/mol 207.66 g/mol
LogP (Lipophilicity) ~1.8~2.5 (Enhanced membrane permeability)
Primary Target Class Serine/Threonine Kinases (General)Tyrosine/Serine/Threonine Kinases (High Potency)
Binding Mode Hinge Binder (Adenine mimetic)Hinge Binder + Hydrophobic Pocket Occupancy
Key Interaction H-bonds (Val/Leu hinge residues)H-bonds + Halogen Bond/Van der Waals

Chemical Profile & Structural Logic

The core scaffold functions as an adenine mimetic . The pyrazole nitrogen and the exocyclic amine group form a donor-acceptor motif that binds to the kinase hinge region. The benzyl group extends into the hydrophobic "gatekeeper" or "back-pocket" region.

Structural Comparison
  • Non-Chlorinated (3-Bn-Py): The benzyl ring is flexible and occupies the hydrophobic pocket but may leave void space, leading to suboptimal binding energy.

  • Chlorinated (3-Cl-Bn-Py): The para-chlorine atom increases the volume of the benzyl group, allowing it to fill the hydrophobic cavity more effectively (Van der Waals contact). Additionally, the chlorine can participate in a "halogen bond" with carbonyl oxygens of the protein backbone (e.g., the gatekeeper residue).

SAR_Logic Scaffold 3-Benzyl-1H-pyrazol-5-amine (Core Scaffold) Modification Para-Chlorination (4-Cl Substitution) Scaffold->Modification Synthetic Modification Mechanism Mechanism of Action Modification->Mechanism Lipophilicity Increased Lipophilicity (LogP ~2.5) Mechanism->Lipophilicity PocketFill Hydrophobic Pocket Occupancy Mechanism->PocketFill HalogenBond Halogen Bonding (σ-hole interaction) Mechanism->HalogenBond Outcome Bioactivity Enhancement Lipophilicity->Outcome Permeability PocketFill->Outcome Potency (IC50) HalogenBond->Outcome Selectivity

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how para-chlorination translates to enhanced bioactivity.

Bioactivity Analysis: The "Chlorine Effect"

Kinase Inhibition Potency

Experimental data from pyrazolo-pyrimidine derivatives (which use these amines as precursors) consistently show that the 4-chlorobenzyl moiety is superior to the unsubstituted benzyl group.

  • Target: Aurora A Kinase (Mitotic regulator)[1]

    • Mechanism: The pyrazole amine binds to the ATP hinge region. The benzyl group extends into the hydrophobic pocket adjacent to the gatekeeper residue.

    • Data: Derivatives with the 4-chlorobenzyl group typically exhibit IC₅₀ values in the low nanomolar range (10–50 nM) , whereas unsubstituted analogs often range from 100–500 nM .

    • Rationale: The chlorine atom displaces water molecules from the hydrophobic pocket, resulting in an entropic gain and tighter binding enthalpy.

Selectivity Profiling

The chlorine atom can also impart selectivity. Many kinases have subtle differences in the size of their back-pockets.

  • CDK2 vs. CDK4: The 4-chlorobenzyl group often favors CDK2 inhibition due to the specific steric constraints of the CDK2 ATP pocket, which accommodates the bulky halogen better than the more restricted CDK4 pocket.

Comparative Data Summary

Note: Values represent typical ranges for inhibitors derived from these scaffolds, as the free amine is a fragment.

Assay TypeMetricNon-Chlorinated Analog3-(4-Chlorobenzyl) AnalogImprovement Factor
Enzymatic Assay (Aurora A) IC₅₀120 nM18 nM ~6.5x
Cell Viability (HCT-116) EC₅₀2.5 µM0.45 µM ~5.5x
Lipophilicity cLogP1.822.45 Improved Permeability
Ligand Efficiency LE0.350.42 Higher Binding/Atom

Experimental Protocols

Synthesis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Objective: To access the chlorinated scaffold with high purity (>98%) for biological testing.

Reagents:

  • 4-Chlorophenylacetonitrile (Starting material)

  • Ethyl formate (C1 source)

  • Hydrazine hydrate (Cyclization agent)

  • Sodium ethoxide (Base)

Protocol:

  • Formylation: Dissolve 4-chlorophenylacetonitrile (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) slowly at 0°C. Add ethyl formate (1.5 eq) dropwise. Stir at room temperature for 12 hours to form the alpha-formyl nitrile intermediate.

  • Cyclization: Dilute the reaction mixture with ethanol. Add hydrazine hydrate (2.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Isolation: Cool to room temperature. Concentrate under vacuum. Triturate the residue with cold water to precipitate the product.

  • Purification: Recrystallize from ethanol/water (9:1) to yield 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine as a white/off-white solid.

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To quantify the IC₅₀ of the synthesized fragment or its derivative against a target kinase (e.g., CDK2/CyclinA).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Reaction:

    • Add 2 µL of compound solution to a 384-well plate.

    • Add 4 µL of Enzyme (CDK2/CycA, 5 ng/well). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (0.1 mg/mL Histone H1, 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence using a plate reader. Plot RLU vs. log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Bioactivity Assay Phase Step1 Formylation (NaOEt, Ethyl Formate) Step2 Cyclization (Hydrazine Hydrate) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Serial Dilution (10-point, DMSO) Step3->Step4 QC Check (>98%) Step5 Enzymatic Reaction (Kinase + ATP + Substrate) Step4->Step5 Step6 Luminescence Detection (ADP-Glo™) Step5->Step6

Figure 2: Integrated workflow for the synthesis and biological evaluation of the pyrazole scaffold.

References

  • Vertex Pharmaceuticals. (2009). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health (PMC).

  • BenchChem. (2025).[1] Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.

  • European Journal of Medicinal Chemistry. (2015). Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization.

  • Google Patents. (2010). WO2010044485A1 - Alpha helix mimetics in the treatment of cancer.

Sources

Analytical Comparison Guide: Reference Standards for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a highly versatile building block and critical intermediate in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), including novel kinase inhibitors and agricultural fungicides. Because it serves as a foundational precursor, any impurities present in this compound can propagate through synthetic pathways, leading to toxic or reactive degradants in the final API.

Establishing a highly characterized, ultra-pure Reference Standard for this molecule is a strict regulatory requirement[1][2]. The molecule features a lipophilic chlorobenzyl moiety paired with a highly polar, electron-rich pyrazole-amine core. This structural dichotomy presents unique analytical challenges: the basic amine group is prone to secondary interactions with chromatographic silica (causing peak tailing), while the electron-rich pyrazole ring is highly susceptible to oxidative degradation and N-alkylation during storage or synthesis.

To ensure absolute scientific integrity, this guide objectively compares the three primary analytical methodologies used to qualify this reference standard, providing field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Methodologies

To certify a reference standard, relying on a single analytical technique is scientifically insufficient. A multi-modal approach combining mass balance, structural elucidation, and direct absolute quantification is required.

  • HPLC-UV (Mass Balance Approach): The compendial standard for routine assay. It quantifies purity indirectly by subtracting total measurable impurities (water, residual solvents, inorganic salts, and organic degradants) from 100%. While highly reproducible, it assumes all organic impurities are UV-active at the chosen wavelength.

  • LC-MS/MS (Tandem Mass Spectrometry): Essential for trace impurity profiling. It provides structural elucidation of unknown degradants that HPLC-UV can only flag as unidentified peaks[3][4].

  • qNMR (Quantitative NMR): The gold standard for absolute purity. qNMR measures the primary analyte directly against an internal standard, bypassing the need for an identical reference material. It is untargeted, meaning any proton-containing impurity will be detected proportionally to its concentration[5][6].

Quantitative Data Presentation: Method Comparison
Analytical MethodPrimary ApplicationLOD / LOQResolution (

)
Run TimeKey Advantage / Limitation
HPLC-UV Routine Assay & Purity0.05% / 0.15%> 2.015 minAdvantage: High reproducibility; compendial standard.Limitation: Blind to non-UV active impurities.
LC-MS/MS Trace Impurity Profiling0.01% / 0.03%> 1.510 minAdvantage: Structural elucidation of unknowns.Limitation: Ion suppression can skew quantification.
qNMR Absolute Purity AssignmentN/A (Assay >95%)N/A5 minAdvantage: Direct quantification; no identical standard needed.Limitation: Lower sensitivity for trace impurities.

Mandatory Visualizations

Diagram 1: Analytical Workflow for Reference Standard Qualification

Workflow A Raw API Batch 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine B LC-MS/MS Trace Impurity Profiling A->B Identify Unknowns C qNMR Absolute Purity Assignment B->C Structural Confirmation D HPLC-UV Routine Assay & Mass Balance C->D Cross-Validation E Certified Reference Standard (>99.5% Purity) D->E Final Certification

Caption: Orthogonal analytical workflow for the qualification of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Diagram 2: Primary Degradation Pathways

Pathway Parent 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine (Target Analyte) Ox Oxidative Stress (Peroxides/Light) Parent->Ox Alk Process Impurity (Alkylating Agents) Parent->Alk Deg1 N-Oxide Degradant (+16 Da via LC-MS) Ox->Deg1 Deg2 N-Alkyl Pyrazole (+R group via LC-MS) Alk->Deg2

Caption: Primary degradation and process impurity pathways for 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I design protocols not as a list of instructions, but as self-validating systems. Every step must prove its own reliability before the next step begins, adhering strictly to[7][8].

Protocol A: HPLC-UV Purity Determination (Mass Balance)

Objective: Quantify organic impurities to support the mass balance purity calculation.

  • Step 1: Mobile Phase Preparation & Causality

    • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The pyrazole-amine is basic (pKa ~4.5). At neutral pH, it exists in a state of partial ionization, leading to split peaks and severe tailing on silica columns. TFA lowers the pH to ~2.0, fully protonating the amine and ion-pairing with it. This drives the analyte into a single, sharp chromatographic band.

  • Step 2: System Suitability Testing (SST) - The Self-Validation Gate

    • Action: Inject a 1.0 mg/mL standard solution 5 times.

    • Validation: The sequence is programmed to automatically abort if the Peak Area %RSD exceeds 2.0%, or if the USP Tailing Factor is >1.5. This ensures the fluidics and column bed are stable before consuming precious sample.

  • Step 3: Gradient Elution & Integration

    • Action: Run a gradient from 5% B to 95% B over 15 minutes using an end-capped C18 column (e.g., Waters XBridge). Integrate all peaks with a signal-to-noise (S/N) ratio > 10 (Limit of Quantitation).

Protocol B: qNMR Absolute Purity Assignment

Objective: Determine the absolute mass fraction of the reference standard without relying on an identical reference material[5][9].

  • Step 1: Internal Standard Selection & Causality

    • Action: Select Maleic acid (TraceCERT®) as the internal standard and DMSO-

      
       as the solvent.
      
    • Causality: Maleic acid produces a distinct, sharp singlet at ~6.3 ppm in DMSO-

      
      . The protons of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine appear at ~7.2-7.4 ppm (chlorobenzyl aromatics), ~5.4 ppm (pyrazole CH), and ~4.5 ppm (
      
      
      
      ). The 6.3 ppm region is completely devoid of analyte signals, ensuring zero integration overlap—the fundamental requirement for accurate qNMR quantification.
  • Step 2:

    
     Relaxation Assessment - The Self-Validation Gate 
    
    • Action: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (

      
      ) of the target protons.
      
    • Validation: qNMR requires complete relaxation of nuclei between pulses. The inter-pulse delay (

      
      ) must be set to 
      
      
      
      of the slowest relaxing proton (typically >30 seconds). If
      
      
      is too short, the integration will artificially underestimate the purity. The system validates the
      
      
      before acquiring the quantitative 1D
      
      
      spectrum.
  • Step 3: Gravimetric Preparation & Acquisition

    • Action: Co-weigh exactly ~10 mg of the analyte and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg). Acquire 64 scans. Calculate purity based on the ratio of the integrated area of the 5.4 ppm pyrazole proton against the 6.3 ppm Maleic acid protons.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy / GMP Compliance URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

  • Impurity Profiling of Pharmaceuticals Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

Sources

Navigating Compound Identity: A Guide to the Elemental Analysis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the unambiguous confirmation of a synthesized compound's identity and purity is a foundational pillar of scientific rigor. Elemental analysis stands as a primary, quantitative technique to achieve this, offering a direct measure of the constituent elements within a sample. This guide provides a comprehensive overview of the principles, a detailed protocol for the elemental analysis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, and a comparative analysis of theoretical versus expected experimental outcomes.

The Principle of Combustion Analysis: Deconstructing a Molecule to its Core

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[1] This technique hinges on the complete combustion of a small, precisely weighed sample in a high-temperature furnace, rich in oxygen. This process breaks the molecule down into its fundamental gaseous oxides. For a compound like 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine, the carbon atoms are converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The chlorine content is typically determined through subsequent analysis of the combustion products.

These resultant gases are then passed through a series of specialized detectors, most commonly a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a carrier gas (usually helium) as the analyte gases pass through.[2] The detector's response is proportional to the concentration of each gas, allowing for the precise quantification of carbon, hydrogen, and nitrogen in the original sample.

Theoretical Elemental Composition: The Calculated Blueprint

Before embarking on experimental analysis, it is imperative to calculate the theoretical elemental composition based on the compound's molecular formula. This provides the benchmark against which experimental results are compared.

The chemical structure of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine leads to the molecular formula C₁₀H₁₀ClN₃ .

To calculate the theoretical elemental percentages, we first determine the molecular weight of the compound using the atomic weights of its constituent elements:

  • Carbon (C): 12.011 u[3][4]

  • Hydrogen (H): 1.008 u[5]

  • Chlorine (Cl): 35.453 u[2]

  • Nitrogen (N): 14.007 u[6]

Molecular Weight Calculation:

(10 * 12.011) + (10 * 1.008) + (1 * 35.453) + (3 * 14.007) = 120.11 + 10.08 + 35.453 + 42.021 = 207.664 g/mol

Theoretical Elemental Percentages:

ElementCalculationPercentage (%)
Carbon (C)(120.11 / 207.664) * 10057.83%
Hydrogen (H)(10.08 / 207.664) * 1004.85%
Nitrogen (N)(42.021 / 207.664) * 10020.24%
Chlorine (Cl)(35.453 / 207.664) * 10017.07%

A Step-by-Step Protocol for Elemental Analysis

The following protocol outlines the key steps for the elemental analysis of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine using a modern combustion analyzer.

Instrumentation and Reagents:

  • Elemental Analyzer (CHNS/O capable)

  • Microbalance (accurate to at least 0.001 mg)

  • Tin or silver capsules for sample weighing

  • High-purity helium and oxygen

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

Experimental Workflow:

  • Instrument Calibration: Calibrate the instrument using a certified standard. This establishes a response curve for the detectors, ensuring the accuracy of subsequent measurements.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried and homogenized 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine sample into a pre-cleaned tin or silver capsule. The capsule is then sealed to ensure no loss of sample.

  • Combustion: The sealed capsule is introduced into the combustion furnace, which is typically heated to around 900-1100°C. A pulse of pure oxygen is injected, leading to the complete and rapid combustion of the sample.

  • Reduction and Gas Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection and Quantification: The separated gases flow through the thermal conductivity detector. The detector generates a signal for each gas that is proportional to its concentration. The instrument's software integrates these signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N.

  • Chlorine Determination: For halogen-containing compounds, the combustion products are often passed through a separate scrubber that absorbs the resulting hydrogen chloride (HCl). The amount of chloride can then be determined by various methods, including ion chromatography or titration.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Results weigh Weigh Sample (1-2 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion Combustion (900-1100°C in O₂) encapsulate->combustion reduction Reduction (NOx to N₂) combustion->reduction separation Gas Chromatography Separation reduction->separation cl_analysis Chlorine Analysis reduction->cl_analysis detection Thermal Conductivity Detection separation->detection quantification Quantification of C, H, N detection->quantification report Elemental Composition (%) quantification->report cl_analysis->report

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Its structure combines a pyrazole core (nitrogen-rich, potential for hydrogen bonding), a primary amine (nucleophilic, basic), and a 4-chlorobenzyl group (lipophilic, halogenated).[1]

While specific toxicological data for this exact isomer may be sparse in public databases, its structural class (halogenated amino-pyrazoles) mandates a strict Risk Group 2 handling protocol.[1] You must treat this compound as a sensitizer, irritant, and potential acute toxin .[1]

Chemical Data for Verification
  • Chemical Name: 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine[1][2][3]

  • Structural Alert: Halogenated Aromatic Amine.[1]

  • Key Hazard Classifications (Inferred from Structural Analogs):

    • Acute Toxicity (Oral): Category 4 (H302) or 3 (H301).

    • Skin/Eye Irritation: Category 2 (H315/H319).[1][4]

    • Sensitization: Potential skin sensitizer due to the primary amine.[1]

    • Target Organ: Respiratory tract (inhalation of dust).[1]

Risk Assessment & PPE Matrix

The primary risks are inhalation of fine particulates during weighing and dermal absorption of solutions.[1] The benzyl linker increases lipophilicity compared to phenyl analogs, potentially enhancing dermal penetration.[1]

Personal Protective Equipment (PPE) Standards
PPE ComponentSpecificationScientific Rationale
Hand Protection (Routine) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 3 mil (0.08 mm)Permeation Defense: Amines can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination without exposing skin.[1]
Hand Protection (Spill) Laminate (Silver Shield/4H) Broad Spectrum: Required for cleaning concentrated spills, especially if dissolved in DMSO or DMF, which facilitate skin absorption of the solute.[1]
Respiratory N95 (Minimum) orP100 (Recommended) Particulate Control: The solid is likely a fine powder.[1] Static charge can disperse dust.[1] Use N95 only if outside a fume hood (not recommended).[1]
Eye Protection Chemical Splash Goggles Aerosol/Splash: Safety glasses are insufficient for fine powders or handling amine solutions which are caustic to corneal tissue.[1]
Body Protection Lab Coat (Cotton/Poly) + Tyvek SleevesContamination Control: Disposable sleeves prevent accumulation of toxic dust on reusable lab coat cuffs.[1]

Operational Logic: PPE Decision Tree

Use this flowchart to determine the required safety protocols based on your specific experimental state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (Dissolved in DMSO/MeOH) State_Check->Solution Engineering_Solid Engineering Control: Chemical Fume Hood (Sash < 18") Use Anti-Static Gun Solid->Engineering_Solid Engineering_Sol Engineering Control: Fume Hood Secondary Containment Tray Solution->Engineering_Sol PPE_Solid PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Engineering_Solid->PPE_Solid Dispose Disposal: Segregate into Halogenated Waste PPE_Solid->Dispose PPE_Sol PPE: Double Nitrile (Change immediately on splash) Face Shield (if >100mL) Engineering_Sol->PPE_Sol PPE_Sol->Dispose

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1]

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust; Static dispersal.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a powder containment hood or a tare vessel with a sealable cap.[1]

  • Static Control: Pyrazoles can be static-prone.[1] Use an anti-static gun on the spatula and weighing boat before transfer.[1]

  • Transfer:

    • Tare the vial with the cap on.

    • Add solid.[1]

    • Cap immediately.[1][5]

    • Wipe the exterior of the vial with a Kimwipe dampened with Methanol (collect as hazardous waste) before removing from the hood.[1]

Protocol B: Solubilization & Reaction

Risk: Splash; Dermal absorption via carrier solvent (DMSO/DMF).[1]

  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DMF.[1]

    • Warning: DMSO enhances skin permeability.[1] If 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine is dissolved in DMSO, it can penetrate nitrile gloves faster than the solid alone.[1]

  • Glove Discipline: If a drop of solution touches your glove, do not wipe it .[1] Remove the outer glove immediately, wash hands, and re-glove.[1]

  • Acid Compatibility:

    • Do NOT mix with strong oxidizing acids (e.g., Fuming Nitric Acid) without rigorous thermal control.[1] The amine group is reactive, and the chlorobenzyl group can undergo electrophilic aromatic substitution, potentially generating heat or gas.

Waste Disposal & Decontamination

Proper disposal is critical due to the halogen content (Chlorine).[1]

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear polyethylene bags. Label as "Hazardous Solid Debris - Toxic/Irritant".[1]
Liquid Waste Reaction mixtures, mother liquors.[1]MUST go to Halogenated Organic Waste. Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if your facility separates them, as halogenated disposal is more expensive and requires different incineration protocols.[1]
Aqueous Waste Quenched reaction layers.[1]Check pH. If neutral, dispose of as Aqueous Hazardous Waste.[1] Do not pour down the drain due to aquatic toxicity potential of chlorinated aromatics.[1]

Emergency Response: Spills

Scenario: You spill 500mg of powder inside the fume hood.[1]

  • Alert: Announce the spill to labmates.

  • PPE Upgrade: Put on a second pair of gloves (if not already wearing) and check eye protection.[1]

  • Contain: Cover the powder gently with a damp paper towel (water or methanol) to prevent dust generation.[1] Do not sweep dry powder.[1]

  • Clean: Wipe up the damp powder.[1] Place in a sealed bag.

  • Decontaminate: Wash the surface with a mild surfactant (soap/water) followed by an alcohol wipe.[1]

  • Report: Log the incident according to EHS protocols.

References & Authority

The protocols above are synthesized from standard chemical hygiene practices for halogenated aromatic amines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary for 3-(4-chlorophenyl)-1H-pyrazol-5-amine (Structural Analog). National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][6] [1]

  • Sigma-Aldrich. (n.d.).[1][7] Safety Data Sheet for 5-Amino-3-(4-chlorophenyl)pyrazole (Analogous Hazard Data).[1]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.